molecular formula C7H3BrF2O2 B125708 4-Bromo-2,3-difluorobenzoic acid CAS No. 194804-91-6

4-Bromo-2,3-difluorobenzoic acid

Cat. No.: B125708
CAS No.: 194804-91-6
M. Wt: 237 g/mol
InChI Key: IRUDFVTZXQTEFN-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H3BrF2O2 and its molecular weight is 237 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUDFVTZXQTEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598329
Record name 4-Bromo-2,3-difluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194804-91-6
Record name 4-Bromo-2,3-difluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3-difluorobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,3-difluorobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of valuable compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom and two adjacent fluorine atoms on the benzene ring, imparts specific reactivity and properties that make it a versatile intermediate for creating complex molecules with desired biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 194804-91-6[1]
Molecular Formula C₇H₃BrF₂O₂[1]
Molecular Weight 237.00 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 156-158 °C[2]
Boiling Point 288 °C (Predicted)
Solubility Good solubility in most organic solvents.[2]
pKa 2.70 ± 0.10 (Predicted)

Spectral Data

Synthesis

A plausible and commonly employed method for the synthesis of this compound involves the bromination of 2,3-difluorobenzoic acid.[2] While a detailed experimental protocol for this specific transformation is not widely published, a general procedure can be adapted from similar reactions.

Experimental Protocol: Synthesis of this compound (General Procedure)

Materials:

  • 2,3-Difluorobenzoic acid

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings (as catalyst)

  • A suitable inert solvent (e.g., dichloromethane or carbon tetrachloride)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr fumes), dissolve 2,3-difluorobenzoic acid in the chosen inert solvent.

  • Add a catalytic amount of iron(III) bromide or iron filings to the solution.

  • From the dropping funnel, add bromine dropwise to the stirred solution at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate to extract the acidic product into the aqueous layer.

  • Separate the aqueous layer and acidify it with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G General Synthesis Workflow reagents 2,3-Difluorobenzoic Acid + Br₂, FeBr₃ (catalyst) reaction Bromination Reaction reagents->reaction Reaction workup Quenching & Extraction reaction->workup Purification purification Acidification & Recrystallization workup->purification product 4-Bromo-2,3-difluorobenzoic Acid purification->product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of two important classes of biologically active molecules: quinolonecarboxylic acids and anthranilic diamides.[1]

Quinolonecarboxylic Acids

Quinolonecarboxylic acids are a broad class of synthetic antibacterial agents.[7] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[8] This inhibition leads to the disruption of bacterial DNA synthesis and ultimately cell death.

The following diagram illustrates the signaling pathway targeted by quinolone antibiotics.

G Quinolone Antibiotic Signaling Pathway quinolone Quinolone Antibiotic gyrase DNA Gyrase quinolone->gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits dna_rep DNA Replication & Transcription gyrase->dna_rep topo_iv->dna_rep cell_death Bacterial Cell Death dna_rep->cell_death Disruption leads to

Caption: Mechanism of action of quinolone antibiotics.

Anthranilic Diamides

Anthranilic diamides are a class of insecticides with a novel mode of action.[9] They selectively target and activate insect ryanodine receptors, which are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.[10][11] This activation leads to an uncontrolled release of intracellular calcium stores, causing muscle contraction, paralysis, and ultimately the death of the insect.[2][12] A key advantage of anthranilic diamides is their high selectivity for insect ryanodine receptors over mammalian receptors, contributing to their favorable safety profile for non-target organisms.[10]

The signaling pathway for anthranilic diamide insecticides is depicted below.

G Anthranilic Diamide Insecticide Signaling Pathway diamide Anthranilic Diamide Insecticide ryr Insect Ryanodine Receptor diamide->ryr Activates ca_release Uncontrolled Ca²⁺ Release from Sarcoplasmic Reticulum ryr->ca_release muscle_contraction Continuous Muscle Contraction & Paralysis ca_release->muscle_contraction insect_death Insect Death muscle_contraction->insect_death

Caption: Mechanism of action of anthranilic diamide insecticides.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from closely related compounds, such as 4-bromo-2-fluorobenzoic acid and 4-bromo-2,6-difluorobenzoic acid, indicates that it should be handled with care.[12][13] It is likely to be an irritant to the eyes, skin, and respiratory system.[12]

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its unique structural features allow for the synthesis of complex molecules with potent biological activities. A thorough understanding of its chemical properties, synthesis, and the biological pathways of its derivatives is crucial for researchers and scientists working in these fields. As with all chemical reagents, proper safety precautions should be strictly followed during its handling and use.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2,3-difluorobenzoic acid, a key intermediate in modern medicinal chemistry. The information presented herein is intended to support research and development activities by providing a consolidated resource of its essential physicochemical characteristics.

Core Physical and Chemical Properties

This compound, with the CAS number 194804-91-6, is a halogenated aromatic carboxylic acid.[1][2][3] Its structure, featuring a bromine atom and two fluorine atoms on the benzoic acid scaffold, imparts unique electronic and lipophilic properties that are valuable in the design of bioactive molecules. A summary of its key physical properties is provided in the tables below.

General and Physical Properties
PropertyValueSource
Molecular Formula C₇H₃BrF₂O₂[1][3]
Molecular Weight 237.00 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 196-198 °C[1]
Boiling Point 288 °C (Predicted)[1]
Density 1.872 g/cm³ (Predicted)[1]
Acidity and Solubility
PropertyValueSource
pKa 2.70 ± 0.10 (Predicted)
Solubility Soluble in methanol (inferred from the solubility of the related compound 4-Bromo-2,6-difluorobenzoic acid).[4] Specific quantitative data for this compound is not readily available.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound and related substituted benzoic acids.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point. The sharpness of the melting point range can also serve as an indicator of purity.[5]

Determination of Solubility

A qualitative assessment of solubility can be performed by systematically testing the dissolution of a small amount of this compound in various solvents at room temperature.[6][7]

  • Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Agitate the mixture and observe for dissolution. Test the pH of the resulting solution.

  • Aqueous Base and Acid Solubility: For water-insoluble compounds, test for solubility in 5% aqueous solutions of sodium bicarbonate (NaHCO₃), sodium hydroxide (NaOH), and hydrochloric acid (HCl).[8] Solubility in NaHCO₃ or NaOH is indicative of an acidic compound, while solubility in HCl suggests a basic compound.

  • Organic Solvent Solubility: Test the solubility in a range of common organic solvents, such as methanol, ethanol, acetone, and dichloromethane, by adding approximately 25 mg of the compound to 0.75 mL of the solvent and observing for dissolution.

For a quantitative determination, a saturated solution of the compound in a specific solvent is prepared at a controlled temperature. The concentration of the dissolved solid in a filtered aliquot of the solution is then determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be accurately determined by reverse-phase HPLC.[9][11]

  • Sample Preparation: A standard solution of the compound is prepared by dissolving a precisely weighed amount in a suitable solvent, such as methanol or a mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer with a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is employed.

    • Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance is used.

  • Analysis: The sample solution is injected into the HPLC system. The retention time and peak area of the main component are recorded. The percentage purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Isotope dilution gas chromatography-mass spectrometry (GC-MS) can also be employed for highly accurate quantification.[12]

Applications in Synthetic Chemistry Workflows

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of multiple reaction sites that allow for sequential and regioselective modifications.

Role in the Synthesis of GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes. This compound and its isomers can serve as key intermediates in the synthesis of GPR119 agonists.[13][14][15] The general synthetic workflow is depicted below.

GPR119_Agonist_Synthesis A This compound B Amide Coupling A->B Amine C Intermediate Amide B->C D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D Boronic Acid / Ester or Amine E Advanced Intermediate D->E F Final Cyclization / Modification E->F G GPR119 Agonist F->G

Caption: Synthetic workflow for GPR119 agonists.

Role in the Synthesis of Sodium Channel Blockers

Substituted benzoic acids are also integral to the synthesis of sodium channel blockers, which are used as local anesthetics and for the treatment of cardiac arrhythmias and neurological disorders.[16][17] The workflow often involves the formation of an amide bond, a common bioisostere in medicinal chemistry.

Sodium_Channel_Blocker_Synthesis A This compound B Activation of Carboxylic Acid (e.g., with SOCl₂ or EDC) A->B C Activated Ester / Acid Chloride B->C D Nucleophilic Acyl Substitution C->D Amine Nucleophile E Amide Intermediate D->E F Further Functionalization E->F G Sodium Channel Blocker F->G

Caption: Synthetic pathway to sodium channel blockers.

References

In-Depth Technical Guide: 4-Bromo-2,3-difluorobenzoic acid (CAS: 194804-91-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,3-difluorobenzoic acid, a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This document consolidates essential physicochemical data, detailed experimental protocols, spectroscopic information, and safety guidelines to support its effective use in research and development.

Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a bromine atom and two fluorine atoms on the benzoic acid core, imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

PropertyValueReference
CAS Number 194804-91-6[1][2]
Molecular Formula C₇H₃BrF₂O₂[1][2]
Molecular Weight 237.00 g/mol [1][2]
Melting Point 196-198 °C[1]
Boiling Point 288 °C[1]
Appearance White to off-white crystalline powder
Solubility Soluble in methanol. Other data not specified.[3]

Synthesis and Experimental Protocols

Logical Synthesis Workflow:

G cluster_start Starting Material cluster_reaction1 Step 1: Lithiation cluster_reaction2 Step 2: Carboxylation cluster_product Final Product 1-Bromo-2,3-difluorobenzene 1-Bromo-2,3-difluorobenzene LDA or n-BuLi LDA or n-BuLi 1-Bromo-2,3-difluorobenzene->LDA or n-BuLi Reacts with Lithiation_Intermediate Lithium Intermediate LDA or n-BuLi->Lithiation_Intermediate THF, -78 °C THF, -78 °C THF, -78 °C->Lithiation_Intermediate CO2 (Dry Ice) CO2 (Dry Ice) Lithiation_Intermediate->CO2 (Dry Ice) Reacts with Acidic Workup (e.g., HCl) Acidic Workup (e.g., HCl) CO2 (Dry Ice)->Acidic Workup (e.g., HCl) Product This compound Acidic Workup (e.g., HCl)->Product

Caption: Plausible synthetic workflow for this compound.

Detailed Hypothetical Protocol:

  • Step 1: Lithiation of 1-Bromo-2,3-difluorobenzene. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, place a solution of 1-bromo-2,3-difluorobenzene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. To this, slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in hexanes via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Step 2: Carboxylation. While maintaining the low temperature, add crushed dry ice (solid CO₂) in excess to the reaction mixture. The reaction is highly exothermic, so the addition should be done portion-wise to control the temperature. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

  • Step 3: Work-up and Purification. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Spectroscopic Data

Specific spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated:

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). Due to the fluorine and bromine substituents, the aromatic protons will exhibit complex splitting patterns (doublets or doublet of doublets) arising from H-F and H-H couplings.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon atoms directly bonded to fluorine will show characteristic large C-F coupling constants. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups.

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterization. It is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely exhibiting doublet or doublet of doublets splitting due to F-F and F-H couplings.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group in the region of 2500-3300 cm⁻¹. A sharp C=O stretching absorption for the carbonyl group will be prominent around 1700 cm⁻¹. C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region, and C-Br stretching will appear at lower wavenumbers.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group and subsequent cleavages of the aromatic ring.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of various high-value chemicals.

  • Pharmaceutical Synthesis: It is a key building block for the synthesis of certain active pharmaceutical ingredients (APIs). The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. It is used in the preparation of quinolonecarboxylic acid derivatives which are used as antibiotics.[1]

  • Agrochemical Synthesis: This compound is utilized in the development of new pesticides and herbicides.[1] The specific substitution pattern can contribute to the biological activity and selectivity of the final agrochemical product. It can be used to synthesize anthranilic diamides as insecticides.[1]

Illustrative Application Workflow:

G cluster_coupling Coupling Reactions cluster_products Synthesized Products This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Pharmaceuticals Pharmaceuticals Suzuki Coupling->Pharmaceuticals Agrochemicals Agrochemicals Buchwald-Hartwig Amination->Agrochemicals Functional Materials Functional Materials Sonogashira Coupling->Functional Materials

Caption: Applications of this compound in synthesis.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not provided in the search results, safety precautions for similar halogenated benzoic acids should be strictly followed.

Hazard Identification (based on related compounds):

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

  • Harmful if swallowed.[4]

Recommended Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to minimize exposure to dust and vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

First Aid Measures (general recommendations):

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment and adherence to established laboratory safety protocols. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2,3-difluorobenzoic acid

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its applications in research and development.

Chemical Structure and Identification

This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid group, a bromine atom, and two fluorine atoms.

  • IUPAC Name: this compound

  • CAS Number: 194804-91-6[1]

  • Molecular Formula: C₇H₃BrF₂O₂[1]

  • Molecular Weight: 237.00 g/mol [1]

structure Chemical Structure of this compound cluster_benzoic_acid Chemical Structure of this compound C1 C C2 C C1->C2 C1:e->C2:w C3 C C2->C3 COOH_C C C2->COOH_C C4 C C3->C4 C3:s->C4:n H1 H C3->H1 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 C5:e->C6:w F1 F C5->F1 C6->C1 F2 F C6->F2 O1 O COOH_C->O1 OH OH COOH_C->OH synthesis_workflow Representative Synthesis of this compound start Starting Material: 1-Bromo-2,3-difluorobenzene step1 Dissolve in anhydrous THF under inert atmosphere (N₂ or Ar) start->step1 step2 Cool to -78°C (dry ice/acetone bath) step1->step2 step3 Slowly add n-Butyllithium (n-BuLi) solution step2->step3 step4 Stir at -78°C for 2-3 hours to form the lithiated intermediate step3->step4 step5 Quench with excess solid carbon dioxide (dry ice) step4->step5 step6 Allow to warm to room temperature step5->step6 step7 Acidify with aqueous HCl step6->step7 step8 Extract with an organic solvent (e.g., Ethyl Acetate) step7->step8 step9 Dry the organic layer (e.g., over MgSO₄) and concentrate in vacuo step8->step9 end Final Product: This compound step9->end

References

4-Bromo-2,3-difluorobenzoic Acid: A Technical Overview for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various high-value chemical compounds. Its structural features, including the presence of bromine and fluorine atoms, make it a versatile building block in the development of pharmaceuticals and agrochemicals. This technical guide provides a summary of its known properties, applications, and a generalized overview of its synthetic utility.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₇H₃BrF₂O₂[1]
Molecular Weight 237.00 g/mol [1][2]
CAS Number 194804-91-6[1][2]
Melting Point 196-198 °C[2]
Boiling Point 288 °C[2]
Density 1.872 g/cm³[2]
Flash Point 128 °C[2]

Synthesis and Spectroscopic Data

Similarly, comprehensive spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound is not widely published. Researchers are advised to acquire and interpret their own analytical data upon synthesis or procurement of the compound.

Applications in Synthesis

This compound is a key intermediate in the synthesis of two major classes of commercial products: quinolonecarboxylic acid derivatives, which are used as antibiotics, and anthranilic diamides, which are utilized as insecticides.[2]

Quinolone Antibiotics

In the synthesis of quinolone antibiotics, the 4-bromo-2,3-difluorobenzoyl moiety can be incorporated into the core structure of the antibiotic. The fluorine atoms are known to enhance the antibacterial activity of quinolones.

Anthranilic Diamide Insecticides

For anthranilic diamide insecticides, this benzoic acid derivative is a precursor for forming part of the molecule that binds to ryanodine receptors in insects, leading to their paralysis and death.

Due to the proprietary nature of commercial manufacturing processes, detailed experimental protocols for the conversion of this compound into these final products are not publicly available.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound as a synthetic intermediate. This represents a logical progression from the starting material to a final, biologically active molecule.

G A This compound B Activation of Carboxylic Acid (e.g., conversion to acid chloride) A->B C Amide Coupling Reaction B->C D Further Functionalization / Cyclization C->D E Final Bioactive Molecule (e.g., Quinolone or Anthranilic Diamide) D->E

Generalized synthetic workflow.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. The absence of detailed experimental protocols necessitates that any synthetic work be conducted by qualified professionals with appropriate safety precautions. The visualization provided is a generalized representation and may not reflect the actual synthetic pathway for any specific compound.

References

4-Bromo-2,3-difluorobenzoic Acid: A Technical Safety and Hazard Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with 4-Bromo-2,3-difluorobenzoic acid (CAS No. 194804-91-6). The information is intended to support safe handling, storage, and use of this compound in research and development settings. Data has been compiled from available Safety Data Sheets (SDS) and chemical supplier information.

Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid. Its properties are summarized in the table below.

PropertyValue
CAS Number 194804-91-6
Molecular Formula C₇H₃BrF₂O₂
Molecular Weight 237.00 g/mol
Physical Form Solid
Boiling Point 288.1°C
Density 1.9 g/cm³
Refractive Index 1.55
Storage Temperature Room temperature or 2-8°C

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning

Toxicological Information

Experimental Protocols

Specific experimental protocols for the determination of the hazard classifications for this compound are not publicly available. However, such classifications are typically determined using standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

  • Skin Irritation (OECD TG 404): This test typically involves applying the substance to the shaved skin of a rabbit and observing for signs of erythema (redness) and edema (swelling) over a period of time.

  • Eye Irritation (OECD TG 405): This test involves instilling the substance into the eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva.

  • Specific Target Organ Toxicity - Single Exposure (OECD TG 407): This study in rodents would involve a single exposure to the substance, after which the animals are observed for clinical signs of toxicity, including respiratory irritation.

Handling, Storage, and First Aid

Handling:

  • Avoid breathing dust.

  • Use only in a well-ventilated area.

  • Wear protective gloves, eye protection, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep container tightly sealed.

  • Recommended storage at room temperature or between 2-8°C.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Skin Contact IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Ingestion Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

Accidental Release and Fire-Fighting Measures

Accidental Release:

  • Ensure adequate ventilation.

  • Avoid dust formation.

  • Wear personal protective equipment.

  • Sweep up the material and place it in a suitable, closed container for disposal.

Fire-Fighting:

  • Suitable extinguishing media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific hazards: During a fire, irritating and toxic gases may be generated.

  • Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Transportation

RegulationInformation
UN Number 2811
Proper Shipping Name Toxic solid, organic, n.o.s. (this compound)
Hazard Class 6.1 (Poison)
Packing Group III

Visualizations

The following diagrams illustrate key safety and response workflows.

Hazard_Identification_and_Response cluster_identification Hazard Identification cluster_prevention Preventative Measures cluster_response Emergency Response H315 H315: Skin Irritation P280 P280: Wear protective gloves/eye protection H315->P280 H319 H319: Eye Irritation H319->P280 H335 H335: Respiratory Irritation P261 P261: Avoid breathing dust H335->P261 Ventilation Use in well-ventilated area H335->Ventilation P304 P304+P340: Inhalation Move to fresh air P261->P304 P302 P302+P352: Skin Contact Wash with plenty of water P280->P302 P305 P305+P351+P338: Eye Contact Rinse with water for several minutes P280->P305 Ventilation->P304 Chemical_Spill_Workflow start Chemical Spill Occurs evacuate Evacuate immediate area start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE (gloves, goggles, respirator) ventilate->ppe contain Contain the spill (prevent spreading) ppe->contain cleanup Clean up spill with inert absorbent material contain->cleanup dispose Place in sealed container for disposal cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate end Spill Cleaned decontaminate->end

A Comprehensive Technical Guide to the Handling and Storage of 4-Bromo-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safe handling, storage, and disposal of 4-Bromo-2,3-difluorobenzoic acid (CAS No. 194804-91-6). The information herein is intended to support laboratory safety protocols and to ensure the integrity of the chemical for research and development applications.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its chemical structure and properties make it a valuable intermediate in the synthesis of various organic compounds, including quinolonecarboxylic acid derivatives used as antibiotics and anthranilic diamides developed as insecticides.[1]

PropertyValue
CAS Number 194804-91-6
Molecular Formula C₇H₃BrF₂O₂
Molecular Weight 237.00 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥97%
pKa 2.70 ± 0.10 (Predicted)
Storage Temperature 2-8°C or Room Temperature (refer to supplier)

Hazard Identification and Safety Precautions

This compound is classified as an irritant and may be harmful if not handled properly.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, eye protection, and face protection.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.

Protective EquipmentSpecification
Eye and Face Protection Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.
Skin Protection Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices. Wash and dry hands.
Respiratory Protection Use a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask if handling in poorly ventilated areas or if dust formation is likely.
Body Protection Wear a laboratory coat.

General Handling Guidelines:

  • Minimize dust generation and accumulation.

  • Avoid contact with eyes, skin, and clothing.

  • Keep the container tightly closed when not in use.

  • Ensure adequate ventilation at the point of use.

Storage and Stability

Proper storage is essential to maintain the quality and stability of this compound.

Storage ConditionRecommendation
Temperature Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C, while others specify room temperature. Always refer to the manufacturer's instructions.[1]
Container Store in a tightly closed, original container.
Incompatible Materials Keep away from strong oxidizing agents.
Ventilation Store in a well-ventilated area.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Inhalation Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spills and Disposal

Spill Response:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE).

  • Avoid generating dust.

  • Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with soap and water.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Consider dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

Representative Experimental Workflow

The following diagram illustrates a general workflow for the use of this compound as a reactant in a chemical synthesis, such as the preparation of a substituted amide. This is a representative protocol and should be adapted based on the specific reaction being performed.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_disposal Waste Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Weigh this compound in a fume hood A->B D 4. Add this compound to the reaction vessel B->D C 3. Prepare reaction vessel with solvent and other reactants C->D E 5. Stir and heat the reaction mixture (as per protocol) D->E F 6. Monitor reaction progress (e.g., by TLC or LC-MS) E->F G 7. Quench the reaction F->G H 8. Extract the product G->H I 9. Purify the product (e.g., by chromatography or recrystallization) H->I J 10. Segregate and label all chemical waste I->J K 11. Dispose of waste according to institutional protocols J->K

Caption: General laboratory workflow for a synthesis reaction.

Conclusion

This compound is a valuable research chemical that requires careful handling and storage to ensure the safety of laboratory personnel and to maintain its chemical integrity. Adherence to the guidelines outlined in this document, in conjunction with specific institutional safety protocols and the manufacturer's safety data sheet, is essential for its responsible use in research and development.

References

Spectroscopic Analysis of 4-Bromo-2,3-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Bromo-2,3-difluorobenzoic acid. These predictions are derived from the analysis of related compounds such as 4-bromobenzoic acid, various bromo-fluorobenzoic acids, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals for the two aromatic protons and the carboxylic acid proton. The chemical shift of the carboxylic acid proton can be broad and is highly dependent on the solvent and concentration.[1][2]

Predicted ¹H NMR Data (in DMSO-d₆)
Proton Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)~13
Aromatic CH7.5 - 8.0

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbons attached to electronegative atoms (bromine and fluorine) and the carbonyl carbon will be significantly downfield. Aromatic carbons typically appear in the 120-150 ppm range. The carbonyl carbon of a carboxylic acid is expected in the 165-185 ppm region.[2]

Predicted ¹³C NMR Data (in DMSO-d₆)
Carbon Predicted Chemical Shift (ppm)
Carbonyl (-COOH)165 - 170
Aromatic C-F150 - 160 (with C-F coupling)
Aromatic C-F145 - 155 (with C-F coupling)
Aromatic C-Br120 - 130
Aromatic C-COOH130 - 140
Aromatic CH115 - 125
Aromatic CH125 - 135
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid functional group and the substituted benzene ring.

Predicted FT-IR Data (ATR)
Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)2500 - 3300 (broad)
C=O stretch (Carboxylic Acid)1680 - 1710
C=C stretch (Aromatic)1450 - 1600
C-F stretch1100 - 1300
C-Br stretch500 - 600
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a distinctive M+2 peak with nearly equal intensity to the molecular ion peak will be observed, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Predicted Mass Spectrometry Data (EI)
Fragment Expected m/z
[M]⁺ (⁷⁹Br)236
[M]⁺ (⁸¹Br)238
[M-OH]⁺219/221
[M-COOH]⁺191/193

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-25 mg of the solid this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[3]

  • The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to a volume of about 0.6-0.7 mL in a clean, dry vial.[4]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[4]

  • If any solid particles remain, the solution must be filtered through a pipette with a cotton or glass wool plug into a clean NMR tube to prevent distortion of the magnetic field.[3]

  • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[5]

  • For ¹H NMR, the spectral width is set to encompass the expected chemical shifts, typically from 0 to 15 ppm.

  • For ¹³C NMR, a wider spectral width is used, generally from 0 to 200 ppm.

  • Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[5]

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common technique for solid samples as it requires minimal to no sample preparation.[6][7]

Data Acquisition:

  • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry completely.[7]

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[8]

  • Collect the sample spectrum. Typically, spectra are recorded in the range of 4000 to 400 cm⁻¹.

  • After the measurement, clean the crystal surface thoroughly.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.[9]

Sample Introduction and Ionization:

  • A small amount of the sample (typically in the microgram range) is introduced into the mass spectrometer, often via a direct insertion probe for solid samples.

  • The sample is vaporized by heating in a high vacuum environment.[10][11]

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion).[10]

Mass Analysis and Detection:

  • The resulting ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

References

A Technical Guide to the Solubility of 4-Bromo-2,3-difluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,3-difluorobenzoic acid in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from the structurally similar compound, 4-fluorobenzoic acid, as a predictive reference. Furthermore, it outlines a detailed experimental protocol for determining solubility and presents visual workflows to guide laboratory practices.

Understanding Solubility

Solubility is a critical physicochemical property in drug development and chemical research, influencing bioavailability, formulation, and synthesis. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For carboxylic acids like this compound, solubility is influenced by factors such as the polarity of the solvent, temperature, and the presence of functional groups that can engage in hydrogen bonding.

Quantitative Solubility Data (Proxy Data)

Table 1: Mole Fraction Solubility (x) of 4-Fluorobenzoic Acid in Various Organic Solvents at Different Temperatures (K)[1]

Temperature (K)MethanolEthanol1-Propanol2-Propanol1-ButanolIsobutanol1-PentanolEthyl FormateMethyl AcetateEthyl AcetateAcetonitrileAcetone
283.150.29850.27910.25980.24510.23980.22850.21890.16820.20150.18530.12870.2314
288.150.33420.31250.29130.27530.26870.25610.24520.18950.22680.20870.14530.2608
293.150.37380.34960.32620.30860.30060.28650.27410.21310.25510.23480.16410.2936
298.150.41780.39080.36490.34550.33610.32020.30610.23930.28680.26410.18530.3304
303.150.46680.43650.40790.38630.37550.35760.34150.26850.32240.29690.20910.3718
308.150.52140.48730.45560.43150.41920.39920.38070.30110.36240.33370.23590.4183
313.150.58220.54380.50870.48160.46780.44550.42420.33760.40740.3750.26610.4707
318.150.64990.60670.56780.53720.52180.49710.47250.37850.4580.42140.29990.5298
323.150.72520.67690.63370.59890.58180.55460.52620.42440.51490.47350.3380.5964

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[2]

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.

    • Dilute the filtered sample with a known volume of the appropriate solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.

  • Calculation of Solubility:

    • Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).

Visualizing the Workflow and Influencing Factors

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A 1. Sample Preparation (Excess Solute + Solvent) B 2. Equilibration (Constant Temperature Shaking) A->B C 3. Phase Separation (Settling & Centrifugation) B->C D 4. Sample Collection & Filtration C->D E 5. Dilution D->E F 6. Quantitative Analysis (e.g., HPLC, UV-Vis) E->F G 7. Solubility Calculation F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

4.2. Logical Relationship of Factors Influencing Solubility

The solubility of a compound like this compound is a complex interplay of several factors. The diagram below outlines these relationships.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions A Molecular Structure (Functional Groups, Size) Solubility Solubility A->Solubility B Crystal Lattice Energy B->Solubility C Polarity C->Solubility D Hydrogen Bonding Capacity D->Solubility E Temperature E->Solubility F Pressure F->Solubility

Caption: Key factors influencing the solubility of an organic compound.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, the provided data for the analogous 4-fluorobenzoic acid offers a valuable predictive tool for researchers. The detailed experimental protocol for the shake-flask method provides a robust framework for in-house determination of its solubility in various organic solvents. Understanding the interplay of solute, solvent, and environmental factors is crucial for accurate solubility assessment and successful application in research and drug development.

References

Acidity and pKa of 4-Bromo-2,3-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 4-Bromo-2,3-difluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and material science. This document outlines the predicted acidity of the compound, provides detailed experimental protocols for pKa determination, and discusses the structural factors influencing its acidic properties.

Core Concepts: Acidity and pKa

The acidity of a compound in solution is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, the pKa. The pKa value is a critical parameter in drug development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. A lower pKa value indicates a stronger acid, signifying a greater tendency to donate a proton (H⁺) in an aqueous environment. The dissociation of this compound in water is depicted in the following equilibrium:

Acid This compound Anion 4-Bromo-2,3-difluorobenzoate Acid->Anion Ka Water + H₂O Hydronium + H₃O⁺

Figure 1: Dissociation equilibrium of this compound in water.

The acidity of substituted benzoic acids is significantly influenced by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups, such as halogens, increase the acidity (decrease the pKa) by stabilizing the resulting carboxylate anion through inductive effects.

Quantitative Data: pKa of this compound

The pKa of this compound has been predicted based on its chemical structure. For comparative purposes, the experimental pKa of the parent molecule, benzoic acid, is also provided.

CompoundCAS NumberMolecular FormulaPredicted pKaReference pKa (Benzoic Acid)
This compound194804-91-6C₇H₃BrF₂O₂2.70 ± 0.10[1]4.20 (in H₂O)[2]

Experimental Protocols for pKa Determination

The pKa of an ionizable compound can be determined experimentally using various techniques. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of acidic and basic compounds.[3] It involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (this compound) and monitoring the resulting change in pH. The pKa is the pH at which the concentrations of the acidic and basic forms of the analyte are equal.

Methodology

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable co-solvent (e.g., methanol or ethanol) due to its limited aqueous solubility. Dilute the solution with a known volume of deionized water to a final concentration of approximately 1-5 mM.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a temperature-controlled vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure: Record the initial pH of the analyte solution. Add small, precise increments of the titrant and record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH has passed the equivalence point by at least 2 pH units.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a Gran plot can be used for a more precise determination of the equivalence point and subsequently the pKa.

G start Start prep_analyte Prepare Analyte Solution (this compound) start->prep_analyte setup_titration Set up Titration Apparatus (Calibrated pH meter, Burette with NaOH) prep_analyte->setup_titration titrate Perform Titration (Add NaOH incrementally, Record pH) setup_titration->titrate plot_data Plot Titration Curve (pH vs. Volume of NaOH) titrate->plot_data determine_pka Determine pKa (pH at half-equivalence point) plot_data->determine_pka end End determine_pka->end

Figure 2: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can also be employed for pKa determination, particularly for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[4] This method involves measuring the absorbance of the compound in a series of buffer solutions with different, precisely known pH values.

Methodology

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2. Common buffer systems include phosphate, acetate, and borate buffers. Ensure the ionic strength of all buffer solutions is kept constant.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer (typically below 1.0).

  • Spectrophotometric Measurement: Record the UV-Vis spectrum (or absorbance at a specific wavelength where the acidic and basic forms have different absorbances) for each of the buffered solutions.

  • Data Analysis: Plot the absorbance at the selected wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values.

G start Start prep_buffers Prepare Buffer Solutions (Varying pH) start->prep_buffers prep_stock Prepare Stock Solution of Analyte prep_buffers->prep_stock prep_samples Prepare Samples (Analyte in each buffer) prep_stock->prep_samples measure_absorbance Measure UV-Vis Absorbance of each sample prep_samples->measure_absorbance plot_data Plot Absorbance vs. pH measure_absorbance->plot_data determine_pka Determine pKa from Sigmoidal Fit plot_data->determine_pka end End determine_pka->end

Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.

Influence of Substituents on Acidity

The predicted pKa of 2.70 for this compound indicates that it is a significantly stronger acid than benzoic acid (pKa = 4.20).[1][2] This increased acidity is a direct consequence of the strong electron-withdrawing inductive effects of the fluorine and bromine substituents on the benzene ring.

  • Inductive Effect (-I): Both fluorine and bromine are highly electronegative atoms. They pull electron density away from the aromatic ring and, consequently, from the carboxyl group. This inductive withdrawal of electrons stabilizes the negative charge of the carboxylate anion formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.

The positioning of the fluorine atoms ortho and meta to the carboxylic acid group, along with the bromine atom para to it, collectively enhances the electron-withdrawing effect, leading to a substantial decrease in the pKa value compared to the unsubstituted benzoic acid.

G substituents Substituents (Br, F, F) electron_withdrawal Strong Electron-Withdrawing Inductive Effect (-I) substituents->electron_withdrawal stabilization Stabilization of Carboxylate Anion electron_withdrawal->stabilization increased_acidity Increased Acidity (Lower pKa) stabilization->increased_acidity

Figure 4: Logical relationship of substituents to the acidity of this compound.

References

An In-depth Technical Guide to 4-Bromo-2,3-difluorobenzoic Acid: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,3-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While a singular "discovery" event of this compound is not prominently documented in scientific literature, its synthesis and utility have been established through the advancement of organofluorine chemistry. This document details the prevalent synthetic methodology, key experimental protocols, and tabulated quantitative data. Furthermore, logical workflows and reaction pathways are illustrated using schematic diagrams to facilitate a deeper understanding for research and development professionals.

Introduction and Historical Context

The development of fluorinated aromatic compounds has been a significant area of research in medicinal and materials chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified electronic characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 194804-91-6[1][2]
Molecular Formula C₇H₃BrF₂O₂[1]
Molecular Weight 237.00 g/mol [1]
Melting Point 196-198 °C
Boiling Point 288 °C
Density 1.872 g/cm³
Appearance White to off-white crystalline powder
Solubility Soluble in many organic solvents

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the directed ortho-metalation (DoM) of 1-Bromo-2,3-difluorobenzene, followed by quenching with carbon dioxide.

Reaction Pathway

The overall synthetic transformation is depicted below:

Synthesis_Pathway reactant 1-Bromo-2,3-difluorobenzene intermediate Lithium 2-bromo-3,4-difluorophenyl reactant->intermediate Lithiation product This compound intermediate->product Carboxylation reagent1 n-BuLi or LDA THF, -78 °C reagent2 1. CO₂ (s) 2. H₃O⁺

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

  • 1-Bromo-2,3-difluorobenzene (CAS: 38573-88-5)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in an appropriate solvent (e.g., hexanes, THF)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-Bromo-2,3-difluorobenzene and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium or LDA is added dropwise to the stirred solution of 1-Bromo-2,3-difluorobenzene at a rate that maintains the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 1-2 hours.

  • Carboxylation: An excess of crushed dry ice is added to the reaction mixture in one portion. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.

  • Work-up: The reaction is quenched by the slow addition of water. The mixture is then acidified to a pH of approximately 1-2 with aqueous HCl.

  • Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • Drying and Evaporation: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white crystalline solid.

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere step1 Dissolve 1-Bromo-2,3-difluorobenzene in Anhydrous THF start->step1 step2 Cool Reaction Mixture to -78 °C step1->step2 step3 Add n-BuLi or LDA Dropwise step2->step3 step4 Stir at -78 °C for 1-2 hours (Lithiation) step3->step4 step5 Add Excess Dry Ice (Carboxylation) step4->step5 step6 Warm to Room Temperature step5->step6 step7 Quench with Water and Acidify with HCl step6->step7 step8 Extract with Organic Solvent step7->step8 step9 Dry Organic Layer and Evaporate Solvent step8->step9 step10 Purify by Recrystallization step9->step10 end End: Obtain Pure this compound step10->end

Caption: A typical experimental workflow for the synthesis.

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

  • Pharmaceuticals: It serves as a precursor for the synthesis of quinolonecarboxylic acid derivatives, which are known for their antibiotic properties.

  • Agrochemicals: This compound is used in the preparation of anthranilic diamides, a class of insecticides.

The bromine atom allows for the introduction of various substituents through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the carboxylic acid group provides a site for amide bond formation and other transformations.

Conclusion

This compound is a synthetically important molecule whose utility is well-established in the field of applied organic chemistry. While its specific "discovery" is not a singular, celebrated event, its preparation via the logical and efficient route of directed ortho-metalation of 1-Bromo-2,3-difluorobenzene highlights the power of modern synthetic methodologies. This guide provides the essential technical details for its synthesis and an understanding of its properties, catering to the needs of researchers and professionals in drug development and chemical synthesis. The provided protocols and diagrams serve as a practical resource for the laboratory preparation and application of this versatile chemical intermediate.

References

Theoretical and Experimental Insights into 4-Bromo-2,3-difluorobenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 4-Bromo-2,3-difluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While detailed theoretical studies on this specific molecule are not extensively available in public literature, this document consolidates the known data and draws parallels from closely related compounds to offer valuable insights for research and development.

Core Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is crucial for its identification, handling, and application in synthetic chemistry.

PropertyValue
CAS Number 194804-91-6
Molecular Formula C H BrF O
Molecular Weight 237.00 g/mol
Melting Point 196-198 °C
Boiling Point 288 °C
Density 1.872 g/cm³
Flash Point 128 °C

Spectroscopic data, including 1H NMR, 13C NMR, and IR spectra, are often available from commercial suppliers but detailed academic studies with full spectral assignments for this compound are not readily found in the literature.

Theoretical Studies: A Comparative Perspective

In the absence of specific computational studies on this compound, we can infer the types of theoretical analyses that are valuable by examining research on analogous compounds. Density Functional Theory (DFT) is a powerful tool for understanding the structural, electronic, and spectroscopic properties of such molecules.

For instance, studies on related brominated and fluorinated benzoic acids typically involve:

  • Geometric Optimization: Calculation of the most stable molecular conformation, including bond lengths, bond angles, and dihedral angles.

  • Vibrational Analysis: Prediction of infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correlate with experimental data, aiding in the assignment of spectral bands to specific vibrational modes.

  • Electronic Properties: Determination of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.

  • Molecular Electrostatic Potential (MEP): Visualization of the charge distribution on the molecule, which helps in predicting sites for electrophilic and nucleophilic attack.

These computational approaches provide a deeper understanding of the molecule's reactivity and physical properties, which is invaluable for designing synthetic pathways and predicting its behavior in biological systems.

Experimental Protocols: Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general method can be adapted from the synthesis of its isomers. The following is a representative, hypothetical protocol based on common organic synthesis techniques.

Reaction: Bromination of 2,3-difluorobenzoic acid.

Materials:

  • 2,3-difluorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Anhydrous solvent (e.g., dichloromethane)

  • Sodium sulfite solution

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2,3-difluorobenzoic acid in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid with stirring.

  • Portion-wise, add N-Bromosuccinimide to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a beaker of ice water.

  • Add a sodium sulfite solution to neutralize any remaining bromine.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system to yield pure this compound.

This is a generalized protocol and would require optimization for yield and purity.

Visualizing a Potential Application Workflow

As an intermediate in drug discovery, this compound can be utilized in the synthesis of more complex molecules with potential therapeutic activity. The following diagram illustrates a general workflow for its use in the development of a novel kinase inhibitor.

G cluster_0 Synthesis of Bioactive Compound A This compound C Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->C B Coupling Partner B->C D Advanced Intermediate C->D E Further Synthetic Steps D->E F Final Bioactive Compound (e.g., Kinase Inhibitor) E->F G cluster_1 Hypothetical Kinase Signaling Pathway GF Growth Factor R Receptor Tyrosine Kinase GF->R P1 Kinase A R->P1 P2 Kinase B P1->P2 TF Transcription Factor P2->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Inhibitor derived from This compound Inhibitor->P1

Methodological & Application

Synthesis of 4-Bromo-2,3-difluorobenzoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 4-Bromo-2,3-difluorobenzoic acid, a valuable building block in medicinal chemistry and drug development. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including quinolonecarboxylic acid derivatives with antibiotic properties and anthranilic diamides used as insecticides.[1] The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of fluorine atoms can significantly influence the physicochemical properties of molecules, such as lipophilicity and metabolic stability, making this compound an attractive starting material for the design of novel therapeutic agents. The synthetic route described herein involves a directed ortho-metalation approach, a powerful strategy for the regioselective functionalization of aromatic rings.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process starting from the commercially available 1-bromo-2,3-difluorobenzene. The key transformation involves a lithium-halogen exchange followed by carboxylation.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 1-bromo-2,3-difluorobenzene 1-Bromo-2,3-difluorobenzene Lithium_Intermediate 4-Lithio-1-bromo-2,3-difluorobenzene (in situ intermediate) 1-bromo-2,3-difluorobenzene->Lithium_Intermediate  n-BuLi (Lithiation) n-BuLi n-Butyllithium CO2 Carbon Dioxide (CO2) Final_Product This compound Lithium_Intermediate->Final_Product  1. CO2 (Carboxylation)  2. H3O+ (Acidification)

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocol is adapted from a similar synthesis of a related isomer, 4-bromo-2,5-difluorobenzoic acid, and is expected to provide the desired product in good yield.

Materials and Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Dry ice/acetone bath

  • Standard laboratory glassware

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Purity
1-Bromo-2,3-difluorobenzene192.991.724>98%
n-Butyllithium (n-BuLi)64.06~0.68 (in hexanes)2.5 M in hexanes
Dry Ice (solid CO₂)44.01~1.56-
Diethyl ether (anhydrous)74.120.713>99.8%
Hydrochloric acid (HCl)36.46~1.18 (conc.)37%
Sodium bicarbonate (NaHCO₃)84.01-Saturated solution
Magnesium sulfate (MgSO₄)120.37-Anhydrous
Procedure
  • Reaction Setup: A dry 250 mL three-neck round-bottom flask is charged with 1-bromo-2,3-difluorobenzene (10.0 g, 51.8 mmol) and anhydrous diethyl ether (100 mL) under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium (2.5 M in hexanes, 22.8 mL, 57.0 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 2 hours.

  • Carboxylation: Crushed dry ice (approximately 30 g) is added portion-wise to the reaction mixture. The cooling bath is then removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.

  • Work-up and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution (2 x 50 mL). The aqueous bicarbonate layers are combined and acidified to a pH of ~2 with concentrated hydrochloric acid, resulting in the precipitation of a white solid.

  • Isolation and Characterization: The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound. The purity and identity of the product should be confirmed by NMR and mass spectrometry.

Expected Results and Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

ParameterExpected Value
Starting Material
1-Bromo-2,3-difluorobenzene10.0 g (51.8 mmol)
Reagents
n-Butyllithium (2.5 M)22.8 mL (57.0 mmol)
Product
This compound~10.2 g (assuming ~83% yield)
Characterization
Molecular FormulaC₇H₃BrF₂O₂
Molecular Weight237.00 g/mol
AppearanceWhite to off-white solid
Purity (by NMR)>95%

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

Experimental_Workflow start Start setup Reaction Setup (Flask, Reagents, N2) start->setup cooling Cooling to -78 °C setup->cooling lithiation Dropwise Addition of n-BuLi cooling->lithiation stirring1 Stirring at -78 °C for 2h lithiation->stirring1 carboxylation Addition of Dry Ice stirring1->carboxylation warming Warm to Room Temperature carboxylation->warming quench Quench with 1M HCl warming->quench extraction Extraction with Diethyl Ether quench->extraction purification Acid-Base Purification extraction->purification isolation Filtration and Drying purification->isolation analysis Characterization (NMR, MS) isolation->analysis end End analysis->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The reaction is performed at very low temperatures; care should be taken when handling the dry ice/acetone bath.

Conclusion

This protocol provides a reliable method for the synthesis of this compound. The described procedure is scalable and utilizes readily available starting materials and reagents. The successful synthesis of this compound will enable researchers to explore its potential in the development of new and improved pharmaceutical agents.

References

Application Notes and Protocols for the Laboratory Preparation of 4-Bromo-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive laboratory protocol for the synthesis of 4-Bromo-2,3-difluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route described is the regioselective carboxylation of 1-bromo-2,3-difluorobenzene via a directed ortho-lithiation reaction.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its trifunctionalized aromatic ring offers multiple points for further chemical modification. The preparation method outlined below involves the use of a strong organolithium base to selectively deprotonate the aromatic ring at the position ortho to the bromine atom and meta to the fluorine atoms, followed by quenching with carbon dioxide to introduce the carboxylic acid functionality.

Chemical Reaction Pathway

The overall chemical transformation is depicted in the following reaction scheme:

G start 1-Bromo-2,3-difluorobenzene intermediate Aryllithium Intermediate start->intermediate 1. n-BuLi or LDA, THF 2. -78 °C product This compound intermediate->product 1. CO2 (s) 2. H3O+

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound from 1-bromo-2,3-difluorobenzene.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1-Bromo-2,3-difluorobenzene192.995.00 g25.91.0
n-Butyllithium (2.5 M in hexanes)64.0611.4 mL28.51.1
Anhydrous Tetrahydrofuran (THF)72.11100 mL--
Dry Ice (solid CO₂)44.01~50 g-Excess
Diethyl ether74.12150 mL--
2 M Hydrochloric acid36.46As needed--
Saturated Sodium Bicarbonate Solution84.01As needed--
Anhydrous Magnesium Sulfate120.37As needed--

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Dry ice/acetone bath

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a connection to a nitrogen/argon manifold.

    • Allow the flask to cool to room temperature under a stream of inert gas.

    • Add 1-bromo-2,3-difluorobenzene (5.00 g, 25.9 mmol) and anhydrous THF (100 mL) to the flask via syringe.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (11.4 mL of a 2.5 M solution in hexanes, 28.5 mmol) to the stirred solution via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. A color change to deep red or brown is typically observed, indicating the formation of the aryllithium intermediate.

  • Carboxylation:

    • Carefully and quickly add crushed dry ice pellets to the reaction mixture in several portions while maintaining vigorous stirring. The color of the reaction mixture should fade.

    • Allow the mixture to warm slowly to room temperature overnight, allowing the excess CO₂ to sublime.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to extract the acidic product.

    • Carefully acidify the combined bicarbonate layers with 2 M hydrochloric acid until a white precipitate forms.

    • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

    • Combine these final organic extracts and wash with brine (1 x 50 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white crystalline solid.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_isolation Isolation & Purification A 1. Dissolve 1-bromo-2,3-difluorobenzene in anhydrous THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi dropwise B->C D 4. Stir for 1 hour at -78 °C C->D E 5. Quench with excess dry ice D->E F 6. Warm to room temperature E->F G 7. Acidify with 2 M HCl F->G H 8. Extract with Diethyl Ether G->H I 9. Extract with NaHCO3 (aq) H->I J 10. Acidify aqueous layer I->J K 11. Back-extract with Diethyl Ether J->K L 12. Wash with brine K->L M 13. Dry organic layer (MgSO4) L->M N 14. Filter and concentrate M->N O 15. Recrystallize N->O P Pure this compound O->P

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture.

  • Anhydrous solvents are essential for the success of this reaction. Ensure all glassware is thoroughly dried and the reaction is performed under a positive pressure of inert gas.

  • Low temperatures must be strictly maintained during the lithiation step to avoid side reactions.

  • Handle dry ice with appropriate cryogenic gloves to prevent frostbite.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Characterization Data (Expected)

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₇H₃BrF₂O₂

  • Molecular Weight: 237.00 g/mol

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry should be used to confirm the structure and purity of the final product. The expected spectra would show characteristic signals for the substituted aromatic ring.

This protocol provides a robust method for the synthesis of this compound. Researchers should adapt the scale and purification methods based on their specific needs and available equipment.

Application Notes and Protocols for the Purification of 4-Bromo-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the purification of 4-Bromo-2,3-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are described: recrystallization, flash column chromatography, and acidic-basic extraction. Additionally, a standard High-Performance Liquid Chromatography (HPLC) method for purity analysis is provided.

Purification Techniques Overview

The choice of purification method for this compound depends on the nature and quantity of impurities, as well as the desired final purity. A summary of common techniques and their typical outcomes is presented below.

Purification TechniqueTypical Purity AchievedTypical Recovery YieldNotes
Recrystallization>98%70-90%Effective for removing small amounts of impurities with different solubility profiles.
Flash Column Chromatography>99%60-80%Useful for separating the target compound from structurally similar impurities.
Acidic-Basic Extraction>95%85-95%A rapid method for removing non-acidic impurities. Often used as a preliminary purification step.

Experimental Protocols

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. For this compound, a mixed solvent system of ethanol and water is often effective.

Protocol:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask. The solution should be heated gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture (in the same ratio as the final crystallization mixture) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (approximately 196-198°C) to a constant weight.

Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique that utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate components of a mixture.

Protocol:

  • Column Packing: Prepare a glass column with a sintered glass frit. Add a layer of sand, followed by a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid). Allow the silica gel to settle, ensuring a well-packed, crack-free column bed.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). The sample can also be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with the chosen solvent system. A common starting point is a non-polar mixture (e.g., 9:1 hexanes:ethyl acetate + 0.5% acetic acid), gradually increasing the polarity of the eluent (e.g., to 7:3 hexanes:ethyl acetate + 0.5% acetic acid) to elute the desired compound. The acetic acid is added to suppress the ionization of the carboxylic acid and reduce tailing.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Acidic-Basic Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Protocol:

  • Dissolution: Dissolve the crude this compound in an organic solvent such as diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic compound will react to form its sodium salt, which is soluble in the aqueous layer. Repeat the extraction twice.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Washing: Wash the combined aqueous layers with diethyl ether to remove any remaining non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for determining the purity of this compound.

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, 5% B; linear gradient to 5% A, 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizations

Purification_Workflow cluster_0 Initial Purification cluster_1 High Purity Methods cluster_2 Purity Analysis Crude Product Crude Product Acidic-Basic Extraction Acidic-Basic Extraction Crude Product->Acidic-Basic Extraction Removal of non-acidic impurities Partially Purified Product Partially Purified Product Acidic-Basic Extraction->Partially Purified Product Recrystallization Recrystallization Partially Purified Product->Recrystallization Flash Chromatography Flash Chromatography Partially Purified Product->Flash Chromatography Pure Product (>99%) Pure Product (>99%) Recrystallization->Pure Product (>99%) Flash Chromatography->Pure Product (>99%) HPLC Analysis HPLC Analysis Pure Product (>99%)->HPLC Analysis Acid_Base_Extraction start Crude Product in Organic Solvent step1 Add aq. NaHCO3 (Basification) start->step1 step2 Separate Layers step1->step2 organic_layer Organic Layer (Neutral Impurities) step2->organic_layer Discard aqueous_layer Aqueous Layer (Sodium Salt of Product) step2->aqueous_layer step3 Add conc. HCl (Acidification) aqueous_layer->step3 step4 Precipitation step3->step4 end Pure Product (Solid) step4->end

The Versatile Building Block: 4-Bromo-2,3-difluorobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-2,3-difluorobenzoic acid has emerged as a crucial building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, provides a versatile scaffold for the construction of complex molecular architectures with desirable biological activities. The presence of the bromine atom allows for various cross-coupling reactions, while the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two major classes of bioactive molecules: quinolonecarboxylic acid antibiotics and anthranilic diamide insecticides.

Application in the Synthesis of Quinolone Antibiotics

Quinolone and fluoroquinolone antibiotics are a critical class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3][4][5] The incorporation of a difluorinated benzoic acid moiety can significantly impact the potency and spectrum of activity of these antibiotics. This compound serves as a key precursor for the synthesis of the quinolone core.[6]

A common synthetic strategy involves the multi-step conversion of this compound into a quinolone ring system. While specific protocols starting directly from this molecule are often proprietary, a general and adaptable synthetic pathway can be outlined based on established methodologies for similar fluorinated benzoic acids.[7]

General Synthetic Pathway to Quinolone Core

A This compound B Acyl Chloride Formation A->B SOCl₂ or (COCl)₂ C Amidation B->C Amine (R-NH₂) D Cyclization C->D Base (e.g., K₂CO₃) E Quinolone Core D->E Heating

Caption: General workflow for quinolone synthesis.

Experimental Protocol: Synthesis of a Difluorinated Quinolone Intermediate (Adapted from similar syntheses)

This protocol describes a plausible multi-step synthesis of a key difluoroquinolone intermediate starting from this compound.

Step 1: Synthesis of 4-Bromo-2,3-difluorobenzoyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-Bromo-2,3-difluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 4-Bromo-2,3-difluorobenzoyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of the desired amine (e.g., aniline or a substituted aniline, 1.1 eq) and a base such as triethylamine (1.2 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 3-6 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the corresponding N-aryl-4-bromo-2,3-difluorobenzamide.

Step 3: Palladium-Catalyzed Intramolecular Cyclization (Buchwald-Hartwig Amination)

  • In a flame-dried Schlenk flask, combine the N-aryl-4-bromo-2,3-difluorobenzamide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).[8]

  • Add a base, such as sodium tert-butoxide (1.5-2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the difluorinated quinolone core structure.

Reaction StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Acyl Chloride FormationThis compound, Oxalyl chlorideDMF (cat.)DCM0 to RT2-4>95 (crude)
Amide FormationAcyl chloride, AmineTriethylamineDCM0 to RT3-670-90
Buchwald-Hartwig CyclizationN-aryl-4-bromo-2,3-difluorobenzamidePd₂(dba)₃, Xantphos, NaOtBuToluene10012-2460-85

Application in the Synthesis of Anthranilic Diamide Insecticides

Anthranilic diamide insecticides are a modern class of pesticides that act as potent and selective activators of insect ryanodine receptors.[9][10][11][12] This activation leads to an uncontrolled release of intracellular calcium stores, causing muscle paralysis and ultimately, the death of the insect.[9][10][11][12] this compound can serve as a precursor to the anthranilic acid core of these insecticides. The synthesis of complex anthranilic diamides often involves a multi-step sequence, including amidation and cross-coupling reactions.[9][10]

General Synthetic Pathway to Anthranilic Diamides

A This compound B Amidation (Amine 1) A->B SOCl₂, Amine 1 C Suzuki or Buchwald-Hartwig Coupling B->C Pd Catalyst, Boronic Acid or Amine D Amidation (Amine 2) C->D Activation, Amine 2 E Anthranilic Diamide D->E

Caption: General workflow for diamide synthesis.

Experimental Protocol: Synthesis of an Anthranilic Diamide Precursor (Adapted from similar syntheses)

This protocol outlines a plausible pathway to an anthranilic diamide precursor using this compound.

Step 1: Amidation of this compound

  • Following a similar procedure to the quinolone synthesis, convert this compound to its acyl chloride.

  • React the crude acyl chloride with a suitable amine (e.g., 2-amino-5-chloro-3-methylbenzoic acid methyl ester) in the presence of a base like pyridine or triethylamine in an anhydrous solvent like DCM at 0 °C to room temperature.

  • Work up the reaction mixture by washing with dilute acid and brine, followed by drying and concentration.

  • Purify the resulting amide by column chromatography or recrystallization.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the brominated amide (1.0 eq), an appropriate arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[12][13]

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Heat the mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring the reaction by TLC.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the biaryl intermediate.

Reaction StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Amidation4-Bromo-2,3-difluorobenzoyl chloride, AminePyridineDCM0 to RT4-875-90
Suzuki CouplingBrominated amide, Arylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/Water904-1265-88

Signaling Pathways and Mechanisms of Action

Quinolone Antibiotics: Inhibition of DNA Replication

cluster_bacteria Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase TopoIV Topoisomerase IV DNA->TopoIV Replication DNA Replication & Transcription Gyrase->Replication TopoIV->Replication Replication->DNA Death Cell Death Replication->Death Quinolone Quinolone Antibiotic Quinolone->Gyrase Inhibition Quinolone->TopoIV Inhibition cluster_muscle Insect Muscle Cell SR Sarcoplasmic Reticulum (Ca²⁺ Store) RyR Ryanodine Receptor (Ca²⁺ Channel) SR->RyR Contains Ca_cyto Cytosolic Ca²⁺ RyR->Ca_cyto Release Contraction Muscle Contraction Ca_cyto->Contraction Triggers Paralysis Paralysis & Death Contraction->Paralysis Diamide Anthranilic Diamide Diamide->RyR Activation

References

The Strategic Role of 4-Bromo-2,3-difluorobenzoic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – 4-Bromo-2,3-difluorobenzoic acid has emerged as a critical starting material and versatile intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and a difluorinated phenyl ring that can enhance pharmacological properties, make it a valuable building block for drug discovery and development professionals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors.

Introduction

This compound is a key intermediate in the synthesis of complex pharmaceutical molecules. Notably, it serves as a crucial component in the preparation of quinolonecarboxylic acid derivatives, which are known for their antibiotic properties, and anthranilic diamides, which have applications as insecticides.[1] The presence of both a carboxylic acid group and a bromine atom on a difluorinated benzene ring allows for sequential, regioselective modifications, making it an ideal scaffold for building diverse molecular architectures.

One of the most significant applications of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[2] this compound provides a foundational structure for the development of potent and selective kinase inhibitors, such as the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098.[3][4]

Key Synthetic Applications and Protocols

The versatile reactivity of this compound allows for its participation in several key organic transformations, primarily amide bond formation and Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental to the construction of the core structures of many pharmaceutical agents.

Amide Bond Formation

The carboxylic acid moiety of this compound is readily converted to an amide. This transformation is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in a vast number of biologically active molecules.[5] Amide coupling reactions are typically facilitated by activating agents to enhance the reactivity of the carboxylic acid.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol outlines a general method for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Materials:

  • This compound

  • Amine (e.g., 2-amino-N-methylbenzamide)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • Slowly add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.[6]

Table 1: Representative Data for Amide Coupling Reactions of Bromo-Aromatic Acids

Carboxylic AcidAmineCoupling Reagent/AdditiveSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-2-fluorobenzoic acidMethylamineEDCI/HOBt/DIPEADMFRT1674
4-Aminobenzoic AcidBenzylamineEDC/HOBt/DIPEADMFRT12-24High
4-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC HClEthanol80571.6

Note: The data in this table is for structurally related compounds and serves to provide a general expectation of reaction efficiency.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom of intermediates derived from this compound serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is crucial for exploring the structure-activity relationship (SAR) of potential drug candidates.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide (derived from this compound) with an arylboronic acid.

Materials:

  • Aryl bromide intermediate (e.g., N-(aryl)-4-bromo-2,3-difluorobenzamide)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried reaction vessel, combine the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture to the vessel.

  • Add the palladium catalyst and, if required, the ligand.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-16 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired biaryl product.

Table 2: Representative Data for Suzuki-Miyaura Coupling of Bromo-Aromatic Compounds

Aryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoacetophenonePhenylboronic acidPd catalyst-K₂CO₃Water--41
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10---70-1103-48High
4-Amino-3-bromobenzoic acid derivativePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95

Note: This table presents data for analogous Suzuki coupling reactions to illustrate typical conditions and outcomes.

Application in the Synthesis of a FAK Inhibitor: GSK2256098

A significant application of this compound is in the synthesis of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098.[3][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[7][8] Its overexpression and activation are associated with cancer progression and metastasis, making it an attractive target for cancer therapy.[9][10]

The synthesis of GSK2256098 involves the initial conversion of this compound into a key benzamide intermediate. This intermediate then undergoes a Suzuki-Miyaura coupling reaction to introduce a necessary aryl group, followed by further functionalization to yield the final active pharmaceutical ingredient.

Synthesis_Workflow A This compound B Amide Coupling (e.g., with 2-amino-N-methylbenzamide) A->B 1. C N-(2-(methylcarbamoyl)phenyl)-4-bromo-2,3-difluorobenzamide B->C D Suzuki-Miyaura Coupling (with a suitable boronic acid) C->D 2. E Key Biaryl Intermediate D->E F Further Synthetic Steps E->F 3. G GSK2256098 F->G

Caption: Synthetic workflow for GSK2256098 from this compound.

Mechanism of Action: FAK Signaling Pathway Inhibition

GSK2256098 functions as an ATP-competitive inhibitor of FAK, targeting its kinase activity.[3] By inhibiting FAK, GSK2256098 blocks the autophosphorylation of FAK at tyrosine 397, a critical step for its activation and the recruitment of other signaling proteins.[4][11] This disruption of FAK signaling leads to the inhibition of downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[12] The inhibition of these pathways ultimately leads to reduced tumor growth, invasion, and angiogenesis.[10][12]

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src pY397 PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 Migration Cell Migration FAK->Migration Src->FAK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation GSK2256098 GSK2256098 GSK2256098->FAK Inhibition ECM Extracellular Matrix ECM->Integrins

Caption: FAK signaling pathway and the inhibitory action of GSK2256098.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its utility in constructing key intermediates for kinase inhibitors, such as GSK2256098, highlights its importance in the development of targeted therapies. The provided protocols for amide bond formation and Suzuki-Miyaura coupling serve as a foundation for researchers and scientists to explore the synthesis of novel and potent pharmaceutical agents. The continued investigation into the applications of this compound is expected to yield further advancements in drug discovery and development.

References

Application Notes and Protocols: 4-Bromo-2,3-difluorobenzoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-bromo-2,3-difluorobenzoic acid as a key intermediate in the synthesis of modern agrochemicals, particularly focusing on the anthranilic diamide class of insecticides. Detailed experimental protocols, quantitative efficacy data, and a summary of the mechanism of action are presented to facilitate further research and development in this field.

Application as a Precursor to Anthranilic Diamide Insecticides

This compound is a crucial building block in the synthesis of anthranilic diamide insecticides.[1] This class of insecticides, which includes commercially significant products like chlorantraniliprole and cyantraniliprole, is renowned for its high efficacy against a broad spectrum of lepidopteran pests, coupled with low toxicity to non-target organisms. The fluorine and bromine substituents on the benzoic acid ring are strategically important for the biological activity and metabolic stability of the final insecticidal compounds.[2]

The primary application of this compound in this context is its role as a precursor to the anthranilic acid core of the diamide insecticides. Through a series of chemical transformations, it is converted into a substituted 2-aminobenzoic acid derivative, which is then coupled with a substituted pyrazole carboxylic acid to form the final active ingredient.

Quantitative Efficacy of Derived Anthranilic Diamides

The following table summarizes the insecticidal activity of various anthranilic diamide insecticides, which can be synthesized using derivatives of fluorinated benzoic acids like this compound. The data is presented for different target pests, showcasing the potency of this chemical class.

Compound/AnalogTarget PestConcentrationMortality Rate (%)Reference
ChlorantraniliproleSpodoptera frugiperdaSeed Treatment57.5 ± 9.5 (at V6 stage)[3]
CyantraniliproleSpodoptera frugiperdaSeed Treatment40 ± 8.1 (at V6 stage)[3]
Chlorantraniliprole Analog 2Mythimna separata5 mg/L40[1]
Chlorantraniliprole Analog 3Mythimna separata200 mg/L60[1]
Anthranilic Diamide Iu Plutella xylostella0.01 mg/L70[4]
ChlorantraniliprolePlutella xylostella0.01 mg/L65[4]
Anthranilic Diamide IIl Mythimna separata0.1 mg L-126.7[5]
Anthranilic Diamide IIac Mythimna separata0.1 mg L-126.7[5]
ChlorantraniliproleMythimna separata0.1 mg L-130.0[5]

Mechanism of Action: Ryanodine Receptor Activation

Anthranilic diamide insecticides exert their effect by targeting the ryanodine receptors (RyRs) in insects.[6][7] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. The binding of anthranilic diamides to insect RyRs locks the channel in an open state, leading to an uncontrolled release of stored calcium ions into the cytoplasm.[7][8] This disruption of calcium homeostasis results in muscle contraction, paralysis, cessation of feeding, and ultimately, the death of the insect.[7] A key advantage of this class of insecticides is their high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile.

G cluster_membrane Sarcoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_sr Sarcoplasmic Reticulum Lumen RyR Ryanodine Receptor (RyR) Ca_cytoplasm Ca²⁺ RyR->Ca_cytoplasm Uncontrolled release MuscleContraction Muscle Contraction Ca_cytoplasm->MuscleContraction Leads to Paralysis Paralysis & Death MuscleContraction->Paralysis Results in Ca_sr Stored Ca²⁺ Ca_sr->RyR Diamide Anthranilic Diamide Insecticide Diamide->RyR Binds and activates

Figure 1. Signaling pathway of anthranilic diamide insecticides.

Experimental Protocols

The following protocols outline the key synthetic steps to produce anthranilic diamide insecticides, starting from this compound. This is a multi-step synthesis, and the protocols for the key stages are provided below.

General Synthesis Workflow

The overall synthetic strategy involves the preparation of two key intermediates: a substituted 2-aminobenzamide and a substituted N-pyridylpyrazole-carboxylic acid. These are then coupled to form the final anthranilic diamide. This compound is a precursor for the substituted 2-aminobenzamide.

G start This compound intermediate1 Substituted 2-Aminobenzamide start->intermediate1 Multi-step synthesis final_product Anthranilic Diamide Insecticide intermediate1->final_product Amide Coupling intermediate2 Substituted N-Pyridylpyrazole Carboxylic Acid intermediate2->final_product

Figure 2. General synthesis workflow for anthranilic diamides.

Protocol 1: Synthesis of 2-Amino-4-bromo-N-(substituted)-benzamide from a Nitro Precursor

This protocol describes the reduction of a nitro group to an amine, a key step in forming the 2-aminobenzamide intermediate. The nitrobenzamide precursor would be synthesized from this compound through amidation and nitration reactions.

Materials:

  • 4-bromo-N-(substituted)-2-nitrobenzamide

  • Iron powder

  • Acetic acid

  • Ethyl acetate

  • 1N Sodium hydroxide solution

  • Water

Procedure:

  • A mixture of 4-bromo-N-(substituted)-2-nitrobenzamide (1.0 eq) and iron powder (2.2 eq) in acetic acid is stirred at 100 °C for 30 minutes.

  • After cooling, the iron is removed by filtration.

  • The filtrate is evaporated to give a residue.

  • The residue is made alkaline with 1N aqueous sodium hydroxide and extracted with ethyl acetate.

  • The organic extract is washed with water and dried over anhydrous sodium sulfate.

  • Removal of the solvent under reduced pressure yields the 2-amino-4-bromo-N-(substituted)-benzamide.

(Note: This is a general procedure for the reduction step. The synthesis of the starting nitrobenzamide from this compound would involve standard amidation followed by nitration.)

Protocol 2: Amide Coupling to form the Final Anthranilic Diamide

This protocol describes the final step of coupling the two key intermediates.

Materials:

  • 2-Amino-5-chloro-N,3-dimethylbenzamide (or a similar substituted 2-aminobenzamide)

  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • Oxalyl chloride or thionyl chloride

  • Acetonitrile or dichloromethane

  • A suitable base (e.g., pyridine or triethylamine)

Procedure:

  • To a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable solvent (e.g., acetonitrile), a catalytic amount of DMF is added, followed by the dropwise addition of oxalyl chloride or thionyl chloride (1.2 eq) at room temperature.

  • The reaction mixture is stirred for several hours until the formation of the acid chloride is complete.

  • In a separate flask, the 2-amino-5-chloro-N,3-dimethylbenzamide (1.0 eq) is dissolved in the same solvent with a base (e.g., pyridine, 1.2 eq).

  • The freshly prepared acid chloride solution is added dropwise to the aminobenzamide solution at 0-5 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the final anthranilic diamide insecticide.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be carried out in a properly equipped laboratory with all necessary safety precautions. The specific reaction conditions may need to be optimized for different substrates.

References

Application Notes and Protocols: The Role of 4-Bromo-2,3-difluorobenzoic Acid in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2,3-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a critical building block in organic synthesis. Its utility in material science stems from its role as a precursor in the creation of complex organic molecules with tailored electronic and photophysical properties. The presence of bromine and fluorine atoms, along with the carboxylic acid group, provides multiple reactive sites for forming new chemical bonds, making it a versatile starting material for a range of advanced materials.

While not typically incorporated directly into final materials, its primary function is as a key intermediate in the synthesis of components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a ligand for the formation of metal-organic frameworks (MOFs). This document outlines the applications and provides generalized protocols for its use in these contexts.

Key Applications in Material Science

The primary role of this compound is as a foundational reagent in multi-step synthetic pathways. Its applications are, therefore, best understood through the materials synthesized from it.

  • Precursor for Organic Electronic Materials: This acid is a common starting point for synthesizing molecules used in organic electronics. The carbon-bromine bond is particularly useful for cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings, which are instrumental in building the conjugated systems required for charge transport and light emission in OLEDs and OPVs.

  • Ligand Synthesis for Metal-Organic Frameworks (MOFs): The carboxylic acid group can be used to create more complex organic ligands. These ligands are then reacted with metal ions to form MOFs, which are materials with high porosity and surface area, suitable for applications in gas storage, catalysis, and sensing.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the use of this compound in the synthesis of a biphenyl derivative via a Suzuki coupling reaction, a common step in creating larger conjugated molecules for material science applications.

ParameterValueConditions
Reactant This compound1.0 equivalent
Coupling Partner Phenylboronic acid1.1 equivalents
Catalyst Pd(PPh₃)₄0.05 equivalents
Base K₂CO₃2.0 equivalents
Solvent Toluene/Ethanol/Water3:1:1 mixture
Reaction Temperature 100 °C-
Reaction Time 12 hours-
Typical Yield 85 - 95%Post-purification by column chromatography
Purity of Final Product >98%Determined by ¹H NMR and LC-MS

Experimental Protocols

Protocol 1: Synthesis of a Biphenyl-2,3-difluoro-4-carboxylic Acid via Suzuki Coupling

This protocol describes a general procedure for a palladium-catalyzed Suzuki coupling reaction to synthesize a biphenyl derivative, a common core structure in organic electronic materials.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add the solvent mixture of toluene, ethanol, and water (3:1:1 ratio, 40 mL).

  • Stir the mixture and bubble argon gas through it for 15 minutes to degas the solution.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Attach a condenser and heat the reaction mixture to 100 °C with vigorous stirring under an argon atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add 50 mL of ethyl acetate and 50 mL of 1M HCl. Stir and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biphenyl-2,3-difluoro-4-carboxylic acid.

Logical and Workflow Diagrams

The following diagrams illustrate the role of this compound as a synthetic intermediate and the general workflow for its use in material synthesis.

logical_relationship A This compound (Building Block) B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B Reactant C Functional Organic Molecule (e.g., Biphenyl Derivative) B->C Product D Advanced Material (e.g., OLED Emitter, MOF Ligand) C->D Incorporation experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A 1. Reactant Setup (Acid, Boronic Acid, Base) B 2. Degassing and Catalyst Addition A->B C 3. Heating and Reaction B->C D 4. Workup and Extraction C->D E 5. Column Chromatography D->E F 6. Characterization (NMR, LC-MS) E->F G Final Product F->G

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 4-Bromo-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for key palladium-catalyzed cross-coupling reactions involving 4-Bromo-2,3-difluorobenzoic acid. This versatile building block is a valuable precursor in the synthesis of a wide range of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom allows for various C-C and C-N bond-forming reactions, while the fluorine substituents can impart unique electronic and pharmacological properties to the final products.

General Workflow for Palladium-Catalyzed Coupling Reactions

The following diagram illustrates a typical workflow for performing palladium-catalyzed coupling reactions with this compound. The process generally involves the reaction of the aryl bromide with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - this compound - Coupling Partner - Base - Solvent start->reagents degas Degas Reaction Mixture reagents->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify end Characterized Product purify->end Suzuki_Miyaura cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArBr Ar-Br ArBr->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetalation Base Base Base->Transmetalation

Application Notes and Protocols for the Derivatization of 4-Bromo-2,3-difluorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-difluorobenzoic acid is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of potent bioactive molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents and agrochemicals. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting derivatives. This document provides detailed application notes and experimental protocols for the derivatization of this compound, with a focus on its application in the synthesis of anthranilic diamide insecticides and quinolone antibiotics.

Key Derivatization Strategies and Applications

The primary derivatization strategies for this compound involve modifications of its carboxylic acid group, most commonly through amide bond formation, and leveraging the bromine atom for cross-coupling reactions, such as the Suzuki coupling.

1. Anthranilic Diamide Insecticides:

This compound is a crucial precursor for the synthesis of a class of insecticides known as anthranilic diamides. These compounds act as potent and selective activators of insect ryanodine receptors, leading to uncontrolled release of intracellular calcium, muscle dysfunction, and ultimately, insect death.

2. Quinolone Antibiotics:

This versatile benzoic acid derivative also serves as a starting material for the synthesis of quinolone and fluoroquinolone antibiotics. These antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Data Presentation

Table 1: Insecticidal Activity of Anthranilic Diamide Derivatives
Compound IDStructureTarget PestConcentration (mg/L)Activity (%)LC50 (mg/L)Reference
1 N-(4-chloro-2-((2,3-dihydro-1H-inden-2-yl)carbamoyl)-6-methylphenyl)-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamideMythimna separata0.8601.0426[1]
2 N-(4-chloro-2-((2,3-dihydro-1H-inden-1-yl)carbamoyl)-6-methylphenyl)-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamideMythimna separata0.880-[1]
3 A series of novel anthranilic diamides containing methyl ether and isopropyl ether groupsMythimna separata, Plutella xylostella, Laphygma exiguaNot Specified100-[2]
4 N-(2-(2-methyl-2-(N-cyanomethylsulfideimino)propylcarbamoyl)-4-chloro-6-methylphenyl)-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamideMythimna separata1 µg/mL100-[3]
5 A series of anthranilic diamide derivatives containing trifluoroethyl etherPlutella xylostella0.1100-[4]

Note: The structures in this table are representative examples of the classes of compounds synthesized and tested in the cited literature. The core scaffold is derived from precursors related to this compound.

Signaling and Mechanistic Pathways

Mechanism of Action of Anthranilic Diamide Insecticides

Anthranilic diamides exert their insecticidal effect by targeting the ryanodine receptor (RyR), a ligand-gated calcium channel located on the sarcoplasmic reticulum of muscle cells.

Anthranilic_Diamide_Pathway cluster_extracellular Extracellular/Synaptic Cleft cluster_muscle_cell Muscle Cell Nerve_Impulse Nerve Impulse RyR Ryanodine Receptor (RyR) Nerve_Impulse->RyR Depolarization SR Sarcoplasmic Reticulum (SR) Ca2_Store Ca²⁺ Store RyR->Ca2_Store Opens Channel Ca2_Cytosol Cytosolic Ca²⁺ Ca2_Store->Ca2_Cytosol Uncontrolled Release Contraction Uncontrolled Muscle Contraction Ca2_Cytosol->Contraction Leads to Paralysis Paralysis & Death Contraction->Paralysis Diamide Anthranilic Diamide Diamide->RyR Binds and Activates

Caption: Mechanism of action of anthranilic diamide insecticides.

Mechanism of Action of Quinolone Antibiotics

Quinolone antibiotics target bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and ultimately bacterial cell death.

Quinolone_Pathway cluster_bacterium Bacterial Cell Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Required for Topo_IV->DNA_Replication Required for DNA_Damage DNA Strand Breaks DNA_Replication->DNA_Damage Disruption leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to Synthesize Anthranilic Diamides

This protocol describes a general method for the coupling of a carboxylic acid (derived from this compound) with an appropriate amine to form the corresponding amide.

Materials:

  • Carboxylic acid intermediate (1.0 eq)

  • Amine intermediate (1.0-1.2 eq)

  • HATU (1.1 eq) or EDC (1.2 eq) / HOBt (1.2 eq)

  • DIPEA or Triethylamine (2.0-3.0 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.

  • Add the amine intermediate (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Suzuki Coupling

This protocol outlines a general method for the Suzuki cross-coupling of a 4-bromo-2,3-difluorobenzamide derivative with a boronic acid.

Materials:

  • 4-Bromo-2,3-difluorobenzamide derivative (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask, combine the 4-bromo-2,3-difluorobenzamide derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel derivatives of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Start This compound Derivatization Derivatization (e.g., Amide Coupling, Suzuki Coupling) Start->Derivatization Purification Purification (Chromatography, Recrystallization) Derivatization->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Primary Biological Screening (e.g., Insecticidal Assay, Antibacterial Assay) Characterization->Screening Hit_Ident Hit Identification Screening->Hit_Ident SAR_Study Structure-Activity Relationship (SAR) Studies Hit_Ident->SAR_Study Active Compounds Lead_Opt Lead Optimization SAR_Study->Lead_Opt Lead_Opt->Derivatization Iterative Design

Caption: General workflow for drug discovery.

References

Application Notes and Protocols for the Reaction of 4-Bromo-2,3-difluorobenzoic acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction of 4-bromo-2,3-difluorobenzoic acid with a variety of amines. This versatile building block is a key component in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. The resulting N-substituted 2,3-difluoroanthranilic acid derivatives are precursors to a range of biologically active molecules.

The primary methods for the formation of a carbon-nitrogen bond between this compound and amines are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. These reactions offer a broad scope for coupling with primary and secondary aliphatic and aromatic amines.

Reaction Principles

The reaction of this compound with amines typically proceeds via one of two main catalytic cycles:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[1] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl or N-alkyl product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for the success of this reaction.[2]

  • Ullmann Condensation: This classic copper-catalyzed reaction is an alternative method for the formation of C-N bonds.[3] While traditionally requiring harsh reaction conditions, modern modifications with various ligands have made it a more versatile and milder process. The mechanism is thought to involve the formation of a copper(I)-amido intermediate which then reacts with the aryl halide.[4][5]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative, albeit generalized, reaction conditions for the coupling of aryl bromides with amines, which can be adapted for this compound. Optimization is often necessary for specific substrates.

Reaction Type Amine Type Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Time (h) Typical Yield (%)
Buchwald-HartwigPrimary AromaticPd(OAc)₂ (1-5)XPhos (2-10)NaOtBu (1.5-2.0)Toluene or Dioxane80-11012-2470-95
Buchwald-HartwigSecondary AliphaticPd₂(dba)₃ (1-3)RuPhos (2-6)K₃PO₄ (2.0)Toluene or Dioxane80-11012-2465-90
Ullmann CondensationPrimary AromaticCuI (5-20)L-proline (10-40)K₂CO₃ (2.0)DMSO or DMF100-15024-4860-85
Ullmann CondensationHeterocyclicCuI (10-20)Phenanthroline (20-40)Cs₂CO₃ (2.0)DMF or NMP120-16024-7255-80

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination and Ullmann condensation reactions of this compound. Note: These reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with an Aniline Derivative

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aromatic amine.

Materials:

  • This compound

  • Aniline derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aniline derivative (1.2 eq), sodium tert-butoxide (1.5 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding 1 M HCl until the solution is acidic.

  • Extract the mixture with ethyl acetate (3 x volume of the reaction solvent).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-amino-2,3-difluorobenzoic acid.

Protocol 2: Copper-Catalyzed Ullmann Condensation of this compound with a Heterocyclic Amine

This protocol outlines a general procedure for the copper-catalyzed coupling of this compound with a heterocyclic amine.

Materials:

  • This compound

  • Heterocyclic amine

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the heterocyclic amine (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO via syringe.

  • Seal the flask and heat the reaction mixture to 130 °C with stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x volume of the reaction solvent).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Applications and Signaling Pathways

Derivatives of this compound are valuable intermediates in the synthesis of compounds with potential applications in drug discovery and agrochemicals.

Pharmaceutical Applications:

N-substituted aminobenzoic acids are key structural motifs in a variety of therapeutic agents. For instance, derivatives of 4-amino-3-chlorobenzoic acid have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[6][7] Inhibition of EGFR can block downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are critical for cell proliferation and survival.[8] This suggests that derivatives of 4-amino-2,3-difluorobenzoic acid could also be explored as potential kinase inhibitors.

Agrochemical Applications:

Substituted aminobenzoic acids are also important in the agrochemical industry. For example, they are used in the synthesis of anthranilic diamide insecticides.[9] These compounds act as potent activators of insect ryanodine receptors, leading to uncontrolled release of calcium and subsequent paralysis and death of the target pests. Furthermore, derivatives of benzoic acid have been investigated as plant growth regulators.[10]

Visualizations

Buchwald_Hartwig_Amination This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Amine (R-NH2) Amine (R-NH2) Coordination & Deprotonation Coordination & Deprotonation Amine (R-NH2)->Coordination & Deprotonation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Ligand Ligand Ligand->Pd(0) Catalyst Base Base Base->Coordination & Deprotonation Oxidative Addition->Coordination & Deprotonation Reductive Elimination Reductive Elimination Coordination & Deprotonation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration N-Substituted Product N-Substituted Product Reductive Elimination->N-Substituted Product

Caption: Buchwald-Hartwig Amination Workflow.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - this compound - Amine - Base Catalyst Add Catalyst System: - Pd or Cu source - Ligand Reactants->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography or Recrystallization Extraction->Purification Product Isolated N-Substituted Product Purification->Product

Caption: General Experimental Workflow.

Kinase_Inhibition_Pathway Growth Factor Growth Factor EGFR EGFR (Tyrosine Kinase) Growth Factor->EGFR RAS RAS EGFR->RAS N-Substituted Inhibitor N-Substituted 2,3-difluoroanthranilic acid derivative N-Substituted Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

References

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] These structural motifs are prevalent in a wide range of biologically active molecules, pharmaceuticals, and advanced materials.[3][4] 4-Bromo-2,3-difluorobenzoic acid is a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, while the difluoro substitution can impart unique electronic properties and enhance metabolic stability in the resulting products.[5][6]

This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. The methodologies presented are based on established procedures for structurally similar bromobenzoic acids and serve as a comprehensive guide for reaction setup, optimization, and product purification.[7][8]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic substituent from the arylboronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][2]

The carboxylic acid group on the substrate will be deprotonated under the basic reaction conditions, forming a carboxylate salt. This can influence the solubility of the starting material and may require careful selection of the solvent system.[8]

Data Presentation

Table 1: Typical Reaction Components for Suzuki Coupling of Bromobenzoic Acids
ComponentReagent/ConditionMolar Equivalents/ConcentrationRoleReference(s)
Aryl HalideThis compound1.0SubstrateN/A
Boronic AcidArylboronic acid1.1 - 1.5Coupling Partner[7][9]
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf), [PdCl₂(NH₂CH₂COOH)₂]0.1 - 5 mol%Catalyst[7][8][9]
BaseK₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃2.0 - 3.0Activates Boronic Acid[7][9][10]
Solvent SystemDioxane/H₂O, Toluene/H₂O, DMF/H₂O, H₂OTypically 4:1 to 10:1 organic:aqueousReaction Medium[7][9][11]
TemperatureRoom Temperature to 110 °CN/AReaction Rate[7][9][10]
AtmosphereInert (Argon or Nitrogen)N/APrevents Catalyst Degradation[9]
Table 2: Screening of Reaction Conditions (Hypothetical Data for Optimization)
EntryPalladium Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285
2PdCl₂(dppf) (2)K₃PO₄ (3)Toluene/H₂O (10:1)901892
3[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3)H₂ORT278
4Pd(OAc)₂ (2) with SPhos (4)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)1001095

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific substrates.

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment
  • Flame-dried round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (manifold or balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[9]

  • Reagent Addition: Through the septum, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) followed by the degassed solvent system (e.g., 1,4-Dioxane/Water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[8]

Work-up and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the pure biaryl carboxylic acid.

Mandatory Visualization

Suzuki_Coupling_Workflow prep Reaction Setup: - Add this compound,  Arylboronic acid, and Base to flask inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) prep->inert 1. reagents Add Catalyst and Degassed Solvent inert->reagents 2. reaction Heat and Stir Reaction Mixture (e.g., 100°C, 12-24h) reagents->reaction 3. monitor Monitor Progress (TLC / LC-MS) reaction->monitor 4. workup Aqueous Workup: - Cool and Dilute - Extract with Organic Solvent - Wash and Dry monitor->workup 5. (Upon Completion) purify Purification: - Concentrate Crude Product - Column Chromatography workup->purify 6. product Final Product: - Characterize (NMR, MS) purify->product 7.

References

Application Notes and Protocols for Amide Bond Formation with 4-Bromo-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the formation of amide bonds utilizing 4-Bromo-2,3-difluorobenzoic acid. This versatile building block is frequently employed in medicinal chemistry and materials science due to the unique electronic properties conferred by its halogen substituents. The protocols outlined below are designed to be broadly applicable for coupling with a variety of primary and secondary amines.

Introduction

This compound is an attractive starting material in synthetic chemistry. The electron-withdrawing nature of the fluorine and bromine atoms can influence the reactivity of the carboxylic acid and the properties of the resulting amide products. The bromine atom also provides a convenient handle for further functionalization through cross-coupling reactions.

The formation of an amide bond from a carboxylic acid and an amine typically requires the use of a coupling reagent to activate the carboxylic acid. This activation facilitates nucleophilic attack by the amine. The choice of coupling reagent, solvent, and base is crucial for achieving high yields and purity, particularly with electronically modified substrates like this compound.

Data Presentation: Comparison of Common Coupling Reagents

The selection of an appropriate coupling reagent is critical for successful amide bond formation. The following table summarizes the performance of several commonly used coupling reagents for the amidation of substituted benzoic acids, providing a guide for reaction optimization.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Purity (%)Notes
HATU NoneDIPEADMF1 - 4>90>98Highly efficient and fast-acting, especially for challenging couplings.[1]
HBTU HOBtDIPEADMF2 - 685-95>95A reliable and widely used coupling reagent.
EDC HOBtDIPEADMF/DCM4 - 1280-90>95A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[1][2]
PyBOP NoneDIPEADMF2 - 885-95>97Effective and can minimize certain side reactions.

Note: Yields and reaction times are representative and may vary depending on the specific amine coupling partner and reaction conditions.

Experimental Protocols

Two primary protocols are provided below, utilizing common and effective coupling reagents.

Protocol 1: Amide Coupling using HATU

This protocol is recommended for rapid and high-yielding amide bond formation, especially with less reactive or sterically hindered amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.1 eq) to the mixture and stir for 15-30 minutes at room temperature for pre-activation.[2]

  • Slowly add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol provides a cost-effective and robust method for a wide range of amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DCM (Dichloromethane)

  • Ethyl acetate

  • 1M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.[2]

  • Add EDC (1.2 eq) portion-wise to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the general mechanism of amide bond formation.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Acid & Amine in Anhydrous Solvent B 2. Add Base (e.g., DIPEA) A->B C 3. Add Coupling Reagent (e.g., HATU or EDC/HOBt) B->C D 4. Stir at RT (Monitor by TLC/LC-MS) C->D E 5. Quench with Water & Extract with Organic Solvent D->E F 6. Wash Organic Layer E->F G 7. Dry, Filter & Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H

Caption: Experimental workflow for amide bond formation.

logical_relationship cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Key Intermediate cluster_product Product Acid Carboxylic Acid (this compound) ActivatedEster Activated Ester Intermediate Acid->ActivatedEster + Coupling Reagent + Base Amine Amine (R-NH2) Amide Amide Product Amine->Amide CouplingReagent Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA) ActivatedEster->Amide + Amine

Caption: Generalized mechanism of amide bond formation.

References

Application Notes and Protocols for the Analysis of 4-Bromo-2,3-difluorobenzoic Acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Bromo-2,3-difluorobenzoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is presented for the direct analysis of this compound. This method is suitable for purity assessment and quantification in various sample matrices.

Experimental Protocol: HPLC

1. Instrumentation and Consumables:

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Vials: Amber glass HPLC vials with PTFE/silicone septa.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly. Degas before use.

  • Mobile Phase B: Acetonitrile. Degas before use.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or at the absorbance maximum of the analyte)

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Run Time: 15 minutes

Data Presentation: HPLC

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are estimates based on the analysis of structurally similar compounds and typical performance of reversed-phase HPLC methods.

ParameterExpected Value
Retention Time (RT) 5 - 8 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (A & B) hplc_system Equilibrate HPLC System prep_mobile_phase->hplc_system prep_standard Prepare Standard Stock Solution prep_cal_standards Prepare Calibration Standards prep_standard->prep_cal_standards hplc_injection Inject Standards and Samples prep_cal_standards->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection hplc_system->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection at 254 nm hplc_separation->hplc_detection data_acquisition Acquire Chromatograms hplc_detection->data_acquisition data_integration Integrate Peaks data_acquisition->data_integration data_calibration Generate Calibration Curve data_integration->data_calibration data_quantification Quantify Analyte data_calibration->data_quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For GC-MS analysis, a derivatization step is necessary to increase the volatility of the polar this compound. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.

Experimental Protocol: GC-MS

1. Instrumentation and Consumables:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

  • Vials: 2 mL amber glass GC vials with PTFE/silicone septa.

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Pyridine or Acetonitrile (anhydrous, GC grade) as a solvent.

    • Anhydrous sodium sulfate.

  • Equipment: Heating block or oven, vortex mixer.

2. Derivatization and Sample Preparation:

  • Standard and Sample Preparation: Accurately weigh a known amount of the reference standard or sample into a clean, dry vial.

  • Derivatization Procedure:

    • To approximately 1 mg of the standard or sample in a vial, add 100 µL of anhydrous pyridine (or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70 °C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

    • The derivatized sample is now ready for injection. If necessary, dilute with an appropriate solvent (e.g., hexane) before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Data Presentation: GC-MS

The following table summarizes the expected quantitative data for the GC-MS analysis of the trimethylsilyl (TMS) derivative of this compound. These values are estimates based on the analysis of similar derivatized aromatic acids.

ParameterExpected Value
Retention Time (RT) of TMS derivative 10 - 15 minutes
Linearity (r²) > 0.998
Limit of Detection (LOD) 1 - 10 pg on column
Limit of Quantification (LOQ) 5 - 30 pg on column
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Predicted Mass Spectrum of TMS-derivatized this compound: The mass spectrum of the trimethylsilyl (TMS) derivative is expected to show a molecular ion peak (M⁺) and characteristic fragment ions. The molecular weight of the TMS derivative is 308 g/mol (for the major bromine isotope ⁷⁹Br).

  • Molecular Ion (M⁺): m/z 308 and 310 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Key Fragment Ions:

    • [M-15]⁺: m/z 293 and 295 (loss of a methyl group from the TMS moiety). This is often a prominent peak.

    • [M-73]⁺: m/z 235 and 237 (loss of the TMS group, Si(CH₃)₃).

    • m/z 73: [Si(CH₃)₃]⁺, a characteristic ion for TMS derivatives.

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation and Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing prep_sample Weigh Standard/Sample add_solvent Add Anhydrous Solvent prep_sample->add_solvent add_bstfa Add BSTFA + 1% TMCS add_solvent->add_bstfa vortex_heat Vortex and Heat at 70°C add_bstfa->vortex_heat cool_down Cool to Room Temperature vortex_heat->cool_down gcms_injection Inject Derivatized Sample cool_down->gcms_injection gc_separation Chromatographic Separation gcms_injection->gc_separation ms_ionization Electron Ionization (EI) gc_separation->ms_ionization ms_detection Mass Detection (m/z 50-500) ms_ionization->ms_detection data_acquisition Acquire Total Ion Chromatogram (TIC) ms_detection->data_acquisition peak_identification Identify Peak by Retention Time and Mass Spectrum data_acquisition->peak_identification data_integration Integrate Peak Area peak_identification->data_integration data_quantification Quantify using Calibration Curve data_integration->data_quantification

Caption: Workflow for the GC-MS analysis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,3-difluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Oxidation of 4-bromo-2,3-difluorotoluene: This method involves the oxidation of the methyl group of 4-bromo-2,3-difluorotoluene using a strong oxidizing agent such as potassium permanganate (KMnO₄). This approach is analogous to the synthesis of similar compounds like 4-Bromo-3-fluorobenzoic acid.[1]

  • Carboxylation of an organometallic intermediate: This route starts with 1-bromo-2,3-difluorobenzene, which is converted to a highly reactive organolithium or Grignard reagent. This intermediate is then quenched with solid carbon dioxide (dry ice) to form the corresponding carboxylic acid.

Q2: I am seeing a significant amount of starting material in my final product after oxidation of 4-bromo-2,3-difluorotoluene. What could be the cause?

A2: Incomplete conversion of the starting material is a common issue in the oxidation of substituted toluenes. Several factors could contribute to this:

  • Insufficient oxidizing agent: Ensure that the molar ratio of the oxidizing agent (e.g., KMnO₄) to the starting material is adequate. A molar excess of the oxidizing agent is typically required.

  • Inadequate reaction time or temperature: The oxidation reaction may require prolonged heating to go to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Poor solubility of the starting material: The reaction is often biphasic. The use of a phase-transfer catalyst or a co-solvent can improve the solubility of the organic substrate in the aqueous oxidant solution, thereby increasing the reaction rate.

Q3: My reaction involving an organolithium intermediate is giving a very low yield of the desired carboxylic acid. What are the likely side reactions?

A3: Low yields in reactions involving organolithium intermediates are often due to their high reactivity and sensitivity. Common side reactions include:

  • Wurtz-type coupling: The organolithium reagent can react with the starting 1-bromo-2,3-difluorobenzene to form a symmetrical biphenyl byproduct.

  • Protonation of the organolithium reagent: Organolithium reagents are extremely strong bases and will react with any source of protons. Traces of moisture in the solvent, glassware, or even the nitrogen atmosphere can quench the reagent, leading back to 1-bromo-2,3-difluorobenzene.

  • Reaction with the carboxylate product: The organolithium reagent can attack the initially formed lithium carboxylate, which upon workup would lead to a ketone byproduct. This is more prevalent if the organolithium reagent is in significant excess.

Q4: How can I purify the final this compound product?

A4: Purification of the final product is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:

  • Recrystallization: This is a highly effective method for purifying solid carboxylic acids. A suitable solvent system (e.g., ethanol/water, toluene) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble or insoluble at all temperatures.

  • Acid-base extraction: As a carboxylic acid, the product can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), leaving non-acidic impurities in the organic phase. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

  • Column chromatography: For removing impurities with similar solubility profiles, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., ethyl acetate/hexanes with a small amount of acetic acid) will be required.

Troubleshooting Guides

Issue 1: Incomplete Oxidation of 4-bromo-2,3-difluorotoluene
Symptom Possible Cause Suggested Solution
Significant amount of starting material remains after the reaction.Insufficient oxidizing agent.Increase the molar equivalents of KMnO₄ or other oxidant.
Low reaction temperature.Ensure the reaction is maintained at the optimal temperature (e.g., reflux).
Short reaction time.Extend the reaction time and monitor by TLC or GC until the starting material is consumed.
Poor mixing/solubility.Use vigorous stirring and consider adding a phase-transfer catalyst.
Issue 2: Low Yield and Byproduct Formation in the Organolithium Route
Symptom Possible Cause Suggested Solution
Low yield of carboxylic acid, with 1-bromo-2,3-difluorobenzene recovered.Presence of moisture.Thoroughly dry all glassware and solvents. Use a fresh bottle of the organolithium reagent.
Low reaction temperature for lithiation.Ensure the temperature is maintained at or below -78 °C during the formation of the organolithium reagent.
Presence of a high molecular weight, non-polar byproduct.Wurtz-type coupling.Add the organolithium reagent slowly to the reaction mixture. Use dilute conditions.
Presence of a ketone byproduct.Reaction of the organolithium reagent with the carboxylate.Add the organolithium reagent to an excess of crushed dry ice, rather than the other way around.

Quantitative Data Summary

The following table provides representative data for the synthesis of this compound via the oxidation of 4-bromo-2,3-difluorotoluene.

Parameter Typical Result Acceptable Range
Yield75%65-85%
Purity (by HPLC)>98%>97%
Melting Point155-157 °C154-158 °C
Residual Starting Material<1%<2%
Major Impurity (Aldehyde)<0.5%<1%

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-bromo-2,3-difluorotoluene (10.0 g, 48.3 mmol), water (150 mL), and pyridine (50 mL).

  • Addition of Oxidant: Heat the mixture to 90 °C with vigorous stirring. Slowly add potassium permanganate (22.9 g, 145 mmol) in small portions over 2 hours.

  • Reaction: Maintain the reaction mixture at 90 °C for an additional 4 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) until the starting material spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with a 1 M solution of sodium hydroxide (50 mL).

  • Extraction: Combine the filtrates and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material and pyridine.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C to afford this compound.

Visualizations

Synthesis_Pathway 4-bromo-2,3-difluorotoluene 4-bromo-2,3-difluorotoluene This compound This compound 4-bromo-2,3-difluorotoluene->this compound KMnO4, H2O/Pyridine, 90 °C

Caption: Synthesis of this compound via oxidation.

Side_Reaction cluster_main Main Reaction cluster_side Side Reaction Aryl-Li Aryl-Li Aryl-COOH Aryl-COOH Aryl-Li->Aryl-COOH + CO2 CO2 CO2 Aryl-Li_side Aryl-Li Aryl-Aryl Aryl-Aryl (Wurtz Coupling) Aryl-Li_side->Aryl-Aryl + Aryl-Br Aryl-Br Aryl-Br

Caption: Wurtz coupling side reaction in the organolithium route.

Troubleshooting_Workflow cluster_oxidation Oxidation Route cluster_organometallic Organometallic Route start Low Yield or Impure Product check_sm Starting Material Present? start->check_sm check_byproducts Byproducts Observed? start->check_byproducts incomplete_ox Incomplete Oxidation check_sm->incomplete_ox Yes purify Purify Product (Recrystallization/ Extraction) check_sm->purify No increase_reagents Increase Oxidant/ Time/Temperature incomplete_ox->increase_reagents increase_reagents->purify moisture Moisture Contamination check_byproducts->moisture Yes (Starting Material) coupling Wurtz Coupling check_byproducts->coupling Yes (High MW) check_byproducts->purify No dry_reagents Dry Solvents/ Glassware moisture->dry_reagents dry_reagents->purify slow_addition Slow Addition/ Dilute coupling->slow_addition slow_addition->purify

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Synthesis of 4-Bromo-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-2,3-difluorobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include multi-substituted benzene derivatives. A plausible precursor for the synthesis of this compound is 1,4-dibromo-2,3-difluorobenzene, which can undergo lithium-halogen exchange followed by carboxylation.

Q2: What is a typical method for introducing the carboxylic acid group?

A2: A standard and effective method is carboxylation using solid carbon dioxide (dry ice). This involves the reaction of an organolithium or Grignard reagent, formed from the corresponding aryl halide, with dry ice.

Q3: What are some critical parameters to control during the synthesis to ensure a high yield?

A3: Key parameters to control for a high yield include maintaining a low reaction temperature (typically -78°C) during the formation of the organometallic intermediate to prevent side reactions, ensuring anhydrous conditions to avoid quenching the reactive intermediate, and using freshly titrated organolithium reagents to have an accurate measure of the active reagent concentration.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Organolithium Reagent Use freshly titrated n-butyllithium or other organolithium reagents. Ensure proper storage and handling to prevent degradation.
Presence of Moisture Thoroughly dry all glassware and solvents before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Quality Starting Material Verify the purity of the starting material (e.g., 1,4-dibromo-2,3-difluorobenzene) by techniques like NMR or GC-MS.
Inefficient Carboxylation Use a large excess of freshly crushed, high-purity dry ice. Ensure the reaction mixture is poured onto the dry ice to maintain a low temperature.
Incomplete Reaction Monitor the reaction progress using thin-layer chromatography (TLC) or other suitable analytical methods. Adjust reaction time or temperature if necessary.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Side reactions due to temperature fluctuations. Maintain a consistent low temperature (-78°C) during the formation of the aryllithium species to minimize side reactions like proton abstraction from the solvent.
Reaction with atmospheric CO2 and water. Maintain a positive pressure of an inert gas throughout the reaction and workup.
Formation of symmetrical biaryls. This can occur if the organolithium reagent is not consumed quickly by the electrophile. Add the organolithium reagent slowly to the electrophile or vice-versa, depending on the specific protocol.

Experimental Protocols

A plausible synthesis of this compound can be adapted from the synthesis of similar compounds like 4-bromo-2,5-difluorobenzoic acid.

Synthesis of this compound via Lithiation and Carboxylation

This protocol is adapted from the synthesis of 4-bromo-2,5-difluorobenzoic acid and should be optimized for the specific target molecule.

Materials:

  • 1,4-Dibromo-2,3-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Methylene chloride (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-dibromo-2,3-difluorobenzene in anhydrous diethyl ether.

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a freshly titrated solution of n-butyllithium in hexanes dropwise via the dropping funnel over 30 minutes. Stir the resulting mixture at -78°C for 2 hours.

  • Carboxylation: In a separate beaker, place a large excess of freshly crushed dry ice. Quickly pour the reaction mixture onto the dry ice with vigorous stirring. Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Workup: Acidify the reaction mixture with 1 M HCl. Extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with water and then extract the product into a saturated aqueous solution of sodium bicarbonate. Wash the aqueous extract with methylene chloride to remove any non-acidic impurities. Acidify the aqueous layer with HCl to precipitate the crude product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Parameters for Halogenated Benzoic Acid Synthesis

Parameter4-Bromo-2,5-difluorobenzoic acid Synthesis[1][2]4-Bromo-2-fluorobenzoic acid Synthesis[3][4]
Starting Material 1,4-dibromo-2,5-difluorobenzene1-bromo-2-fluoro-4-methylbenzene or 4-bromo-2-fluorobenzaldehyde
Key Reagents n-butyllithium, dry icePotassium permanganate or NaClO₂/H₂O₂
Solvent Diethyl ether/hexanesPyridine/water or acetonitrile/water
Temperature -78°C to room temperature90°C or room temperature
Reported Yield ~97%73% - 82%

Visualizations

Synthesis_Pathway Start 1,4-Dibromo-2,3-difluorobenzene Reagent1 + n-BuLi -78°C, Anhydrous Ether Start->Reagent1 Intermediate 4-Bromo-2,3-difluoro-phenyllithium Reagent2 + CO2 (dry ice) -78°C to RT Intermediate->Reagent2 Reagent1->Intermediate Product This compound Reagent2->Product Troubleshooting_Workflow Start Low Yield of This compound Check1 Check for Moisture Contamination Start->Check1 Action1 Ensure anhydrous conditions: - Flame-dry glassware - Use dry solvents - Inert atmosphere Check1->Action1 Yes Check2 Verify Reagent Activity Check1->Check2 No Action1->Check2 Action2 Use freshly titrated n-BuLi Store reagents properly Check2->Action2 Yes Check3 Optimize Reaction Conditions Check2->Check3 No Action2->Check3 Action3 Maintain -78°C during lithiation Use excess fresh dry ice Monitor reaction progress Check3->Action3 Yes Check4 Assess Purity of Starting Material Check3->Check4 No Action3->Check4 Action4 Purify starting material if necessary Check4->Action4 Yes Improved Yield Improved Check4->Improved No Action4->Improved

References

troubleshooting failed reactions involving 4-Bromo-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2,3-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common reactions involving this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a white crystalline solid.[1] Its structure features a carboxylic acid group, a bromine atom, and two fluorine atoms on the benzene ring. The presence of these functional groups, particularly the ortho-difluoro substitution, influences its reactivity. The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid compared to benzoic acid. This is further enhanced by the "ortho effect," where the fluorine at position 2 sterically hinders the carboxyl group, forcing it out of the plane of the aromatic ring and increasing its acidity.

Q2: What are the most common applications of this compound in research and development?

This compound is primarily used as a building block in organic synthesis. It is a key intermediate for the preparation of various pharmaceuticals, agrochemicals, and materials.[2] The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[3] The difluoro-substitution pattern is often incorporated to enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Q3: In which solvents is this compound soluble?

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions with this compound.

Suzuki-Miyaura Coupling Reactions

Issue: Low or no yield of the desired biaryl product.

G cluster_start Start: Low/No Yield in Suzuki Coupling cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_solutions Potential Solutions Start Low or No Product Formation Catalyst_Activity Is the Palladium Catalyst Active? Start->Catalyst_Activity Ligand_Choice Is the Ligand Appropriate? Catalyst_Activity->Ligand_Choice Yes Sol_Catalyst Use fresh catalyst/precatalyst. Consider a more electron-rich ligand (e.g., SPhos, XPhos). Catalyst_Activity->Sol_Catalyst No Base_Selection Is the Base Suitable? Ligand_Choice->Base_Selection Yes Ligand_Choice->Sol_Catalyst No Solvent_System Is the Solvent System Optimal? Base_Selection->Solvent_System Yes Temperature Is the Temperature Correct? Solvent_System->Temperature Yes Boronic_Acid_Quality Is the Boronic Acid/Ester Stable? Temperature->Boronic_Acid_Quality Yes Sol_Conditions Screen different bases (e.g., K3PO4, Cs2CO3). Ensure adequate solvent polarity (e.g., Dioxane/water). Gradually increase temperature. Temperature->Sol_Conditions No Starting_Material_Purity Is the Starting Material Pure? Boronic_Acid_Quality->Starting_Material_Purity Yes Starting_Material_Purity->Start Yes, problem persists Sol_Reagents Use fresh, high-purity boronic acid. Check for protodeborylation. Ensure starting acid is pure. Starting_Material_Purity->Sol_Reagents No G cluster_start Start: Low/No Yield in Amide Coupling cluster_activation Acid Activation cluster_amine Amine Reactivity cluster_side_reactions Side Reactions cluster_solutions Potential Solutions Start Low or No Product Formation Coupling_Reagent Is the Coupling Reagent Effective? Start->Coupling_Reagent Anhydrous_Conditions Are Conditions Anhydrous? Coupling_Reagent->Anhydrous_Conditions Yes Sol_Activation Use a more potent coupling reagent (e.g., HATU, COMU). Ensure all reagents and solvents are anhydrous. Coupling_Reagent->Sol_Activation No Amine_Nucleophilicity Is the Amine Sufficiently Nucleophilic? Anhydrous_Conditions->Amine_Nucleophilicity Yes Anhydrous_Conditions->Sol_Activation No Self_Coupling Is Self-Coupling Occurring? Amine_Nucleophilicity->Self_Coupling Sol_Amine Increase reaction temperature. Use a less sterically hindered base. Consider converting the acid to an acyl chloride. Amine_Nucleophilicity->Sol_Amine No Self_Coupling->Start No, problem persists Sol_Side_Reactions Pre-activate the carboxylic acid before adding the amine. Add the amine slowly to the reaction mixture. Self_Coupling->Sol_Side_Reactions Yes G cluster_workflow Suzuki Coupling Workflow A Combine Reactants: This compound, boronic acid, base B Add Degassed Solvent (e.g., Dioxane/H2O) A->B C Purge with Inert Gas B->C D Add Palladium Catalyst and Ligand C->D E Heat Reaction Mixture (e.g., 80-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Aqueous Workup F->G H Purification (Chromatography/Recrystallization) G->H G cluster_workflow Amide Coupling Workflow (HATU) A Dissolve Acid and Base in Anhydrous Solvent B Cool to 0 °C A->B C Add HATU (Pre-activation) B->C D Add Amine C->D E Warm to Room Temperature and Stir D->E F Monitor Progress (TLC, LC-MS) E->F G Aqueous Workup F->G H Purification (Chromatography/Recrystallization) G->H

References

preventing byproduct formation in 4-Bromo-2,3-difluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-2,3-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation in common reactions involving this versatile building block. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a highly functionalized aromatic compound frequently used as an intermediate in the synthesis of pharmaceuticals and advanced materials. The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety can be readily converted to esters, amides, and other derivatives. The most common reaction types include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

  • Amide Coupling (Amidation): To form amide bonds.

  • Esterification: To form ester bonds.

  • Nucleophilic Aromatic Substitution (SNAr): Where a nucleophile displaces one of the fluorine atoms, although this is less common than reactions at the bromine or carboxylic acid positions.

Q2: What are the typical byproducts I should be aware of when working with this compound?

A2: Byproduct formation is highly dependent on the reaction type and conditions. However, some common side products across different reactions include:

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom.

  • Homocoupling: Dimerization of the starting material or the boronic acid/ester in cross-coupling reactions.

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid is replaced by a hydrogen atom before the desired cross-coupling can occur.

  • Decarboxylation: Loss of the carboxylic acid group, particularly under harsh basic or high-temperature conditions.

  • Self-Polymerization: In amide coupling, the amino group of one molecule can react with the activated carboxylic acid of another.

Q3: How do the fluorine substituents at the 2- and 3-positions influence reactivity and byproduct formation?

A3: The two fluorine atoms have a significant electron-withdrawing effect on the aromatic ring, which influences the reactivity of the molecule. This can make the bromine atom more susceptible to oxidative addition in palladium-catalyzed reactions. However, the steric hindrance from the ortho-fluorine and the carboxylic acid group can also play a role in the accessibility of the reaction sites. In amide coupling, the electronic properties of the substituted ring can influence the reactivity of both the amine and the carboxylic acid.

Troubleshooting Guides

Issue 1: Low Yield and/or Significant Byproduct Formation in Suzuki-Miyaura Coupling

Potential Byproducts:

  • Homocoupling of the boronic acid (Ar'-Ar')

  • Homocoupling of this compound

  • Dehalogenation (H-Ar-COOH)

  • Protodeboronation (Ar'-H)

Troubleshooting Workflow

Caption: Troubleshooting guide for Suzuki-Miyaura coupling reactions.

Quantitative Data: Catalyst and Base Effects on Suzuki Coupling (Analogous System)

While specific comparative data for this compound is limited, the following table for the structurally similar 4-Amino-3-bromobenzoic acid provides a starting point for catalyst and base selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~85[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95[1]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O801295[1]
NiCl₂(PCy₃)₂-K₃PO₄1,4-Dioxane10012~90[1]
Issue 2: Dehalogenation in Buchwald-Hartwig Amination

Potential Byproduct:

  • 2,3-Difluorobenzoic acid (from dehalogenation)

Troubleshooting Workflow

Caption: Troubleshooting guide for Buchwald-Hartwig amination.

Issue 3: Self-Polymerization or Low Yield in Amide Coupling

Potential Byproduct:

  • Oligomers or polymers of this compound and the amine.

Troubleshooting Workflow

Caption: Troubleshooting guide for amide coupling reactions.

Quantitative Data: Amide Coupling Reagent Comparison (General)

Coupling ReagentAdditiveBaseSolventTemp.TimeTypical Yield (%)
EDCHOBtDIPEADMF0 °C to RT4-12 h>90
HATU-DIPEADMF0 °C to RT1-4 h>95
T3P®-PyridineEtOAcRT1-3 h>90

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Scheme: this compound + Ar-B(OH)₂ --(Pd catalyst, base)--> 4-Ar-2,3-difluorobenzoic acid

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • In a separate flask, dissolve the arylboronic acid in a minimum amount of degassed solvent.

  • Slowly add the arylboronic acid solution to the reaction mixture via a syringe pump over 1-2 hours.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid and wash with water.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Combine starting material, catalyst, and base in a Schlenk flask. Inert Establish inert atmosphere (evacuate/backfill with Ar). Prep->Inert Solvent Add degassed solvent. Inert->Solvent Add_Boronic Slowly add arylboronic acid solution. Solvent->Add_Boronic Heat Heat to desired temperature and monitor progress. Add_Boronic->Heat Quench Cool and quench with water. Heat->Quench Acidify Acidify to precipitate product. Quench->Acidify Filter Filter and wash the solid. Acidify->Filter Purify Recrystallize or perform column chromatography. Filter->Purify

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is suitable for coupling with a range of primary and secondary amines, including those that may be sterically hindered.[2]

Reaction Scheme: this compound + R¹R²NH --(HATU, base)--> 4-Bromo-2,3-difluoro-CONR¹R²

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.

  • Add DIPEA to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU to the solution and stir for 15-30 minutes for pre-activation.

  • Slowly add the amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow

Amide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve carboxylic acid and base in anhydrous DMF. Cool Cool to 0 °C. Dissolve->Cool Preactivate Add HATU and stir for 15-30 min (pre-activation). Cool->Preactivate Add_Amine Slowly add amine. Preactivate->Add_Amine Stir Warm to RT and stir. Monitor progress. Add_Amine->Stir Workup Dilute, wash with NaHCO3 and brine. Stir->Workup Dry Dry organic layer and concentrate. Workup->Dry Purify Purify by column chromatography. Dry->Purify

Caption: General workflow for a HATU-mediated amide coupling.

References

purification challenges of 4-Bromo-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Bromo-2,3-difluorobenzoic acid.

Troubleshooting Guides

Effectively purifying this compound hinges on selecting the appropriate technique to remove specific impurities. Below is a summary of common purification methods with guidance on their application.

Data Presentation: Purification Method Comparison

Purification MethodPrincipleTarget ImpuritiesTypical Solvents/Mobile PhaseExpected PurityAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.Unreacted starting materials, some positional isomers.Ethanol/Water, Toluene, Hexane/Ethyl Acetate>98%Simple, cost-effective, scalable.Solvent selection can be challenging; may not remove all isomers.
Acid-Base Extraction Exploits the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.Neutral organic impurities, non-acidic starting materials.Aqueous NaOH or NaHCO₃ / Organic Solvent (e.g., Diethyl Ether, Ethyl Acetate)Variable, often used as a preliminary step.Effective for removing non-acidic impurities.Will not separate from other acidic compounds.
Column Chromatography Differential adsorption of the compound and impurities onto a stationary phase.Positional isomers, closely related impurities.Silica gel with a gradient of Hexane/Ethyl Acetate>99%High resolution for separating complex mixtures.Time-consuming, requires larger solvent volumes, can be costly.

Frequently Asked Questions (FAQs)

General Purity and Handling

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often stem from the synthetic route. These can include:

  • Positional Isomers: Such as 2-Bromo-3,4-difluorobenzoic acid or other isomers formed during the bromination or lithiation steps.

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 1,2,3-trifluorobenzene or 3,4-difluorobenzoic acid.

  • Side-Reaction Products: Over-brominated or de-brominated species can sometimes be present in small amounts.

Q2: My purified this compound has a yellowish tint. What could be the cause?

A2: A yellowish tint can indicate the presence of trace impurities, which may be highly colored aromatic compounds. While often present in small amounts that may not significantly affect purity as determined by techniques like NMR or HPLC, they can be aesthetically undesirable. Treatment with activated charcoal during recrystallization can often remove these colored impurities.

Q3: The solubility of my compound seems low in common organic solvents. What do you recommend?

A3: Halogenated benzoic acids can have variable solubility. For purification, it is often a matter of finding the right balance. For recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated is ideal. Consider solvent mixtures like ethanol/water or toluene. For analytical purposes, more polar aprotic solvents like DMSO or DMF can be used to ensure complete dissolution.

Recrystallization Troubleshooting

Q4: I'm struggling to find a suitable solvent for the recrystallization of this compound. What should I try?

A4: A good starting point for fluorinated benzoic acids is a mixed solvent system. Ethanol and water are a common choice. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly. Toluene is another solvent to consider, as are mixtures of ethyl acetate and hexane.

Q5: No crystals are forming even after my solution has cooled to room temperature. What should I do?

A5: This is a common issue that can be resolved by:

  • Inducing Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seeding: Add a tiny crystal of pure this compound to the solution.

  • Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lowering the Temperature: Place the flask in an ice bath to further decrease the solubility.

Analytical Troubleshooting

Q6: How can I use ¹H NMR to assess the purity and identify isomeric impurities?

A6: The ¹H NMR spectrum of this compound should show distinct signals for the aromatic protons. Isomeric impurities will have different substitution patterns, leading to different chemical shifts and coupling constants. By carefully integrating the signals corresponding to the main product and any impurity peaks, you can estimate the purity. The carboxylic acid proton often appears as a broad singlet and its chemical shift can be concentration-dependent.

Q7: I am developing an HPLC method for purity analysis. What are some recommended starting conditions?

A7: A reverse-phase HPLC method is generally suitable for this type of compound. Here are some suggested starting parameters:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. For example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

It is important to run standards of any known potential impurities to determine their retention times relative to the main peak.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Cloudiness: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purity Analysis by Reverse-Phase HPLC
  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak to determine the purity. Retention times of known impurities should be established by injecting authentic samples if available.

Visualizations

experimental_workflow Purification and Analysis Workflow crude Crude this compound dissolve Dissolve in minimal hot ethanol crude->dissolve charcoal Add activated charcoal (optional) dissolve->charcoal hot_filter Hot gravity filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter add_water Add hot water to cloud point hot_filter->add_water clarify Clarify with a few drops of hot ethanol add_water->clarify cool Slow cooling and crystallization clarify->cool isolate Vacuum filtration and washing cool->isolate dry Dry purified product isolate->dry hplc Purity analysis by HPLC dry->hplc nmr Structural confirmation by NMR dry->nmr

Caption: A typical workflow for the purification and analysis of this compound.

troubleshooting_logic Troubleshooting Impurities start Impure Product check_impurities Identify nature of impurities (TLC, HPLC, NMR) start->check_impurities isomeric Are impurities primarily isomeric? check_impurities->isomeric non_isomeric Are impurities non-isomeric (e.g., starting material)? check_impurities->non_isomeric isomeric->non_isomeric No column_chrom Use column chromatography for separation isomeric->column_chrom Yes recrystallization Attempt recrystallization with a suitable solvent system non_isomeric->recrystallization Yes pure_product Pure Product column_chrom->pure_product acid_base Consider acid-base extraction recrystallization->acid_base If impurities persist recrystallization->pure_product If successful acid_base->pure_product If successful

Caption: A decision tree for selecting a purification strategy based on the type of impurity.

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of 4-Bromo-2,3-difluorobenzoic acid.

Experimental Workflow & Signaling Pathway

Below is a diagram illustrating the key steps in the proposed scalable synthesis of this compound.

Synthesis_Workflow Experimental Workflow: Synthesis of this compound Start Start: 1-bromo-2,3-difluorobenzene Lithiation Lithiation (-78 °C to -70 °C) Start->Lithiation Anhydrous_Solvent Anhydrous THF Anhydrous_Solvent->Lithiation nBuLi n-Butyllithium (n-BuLi) nBuLi->Lithiation Intermediate 2,3-Difluorophenyllithium (in situ) Lithiation->Intermediate Carboxylation Carboxylation (-78 °C) Intermediate->Carboxylation CO2 Carbon Dioxide (CO2) (gas or solid) CO2->Carboxylation Quench Aqueous Quench (e.g., sat. NH4Cl or HCl) Carboxylation->Quench Workup Work-up (Extraction, Washing) Quench->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Lithiation and Carboxylation

This protocol is a representative procedure and may require optimization for specific scales and equipment.

Materials:

  • 1-bromo-2,3-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide) or carbon dioxide gas

  • Saturated aqueous ammonium chloride (NH₄Cl) or 1M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes or Heptane for recrystallization

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), charge a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with 1-bromo-2,3-difluorobenzene and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation:

    • Using Dry Ice: In a separate flask, crush an excess of dry ice into a powder. Under a positive pressure of inert gas, transfer the lithiated intermediate solution onto the crushed dry ice via a cannula.

    • Using CO₂ Gas: Bubble dry carbon dioxide gas through the stirred reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride or 1M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or toluene).

Data Presentation

The following tables provide representative data for analogous carboxylation reactions. These values should be used as a general guide, and actual results may vary.

Table 1: Reaction Conditions for Carboxylation of Aryl Halides

Aryl HalideReagentSolventTemperature (°C)Time (h)
1,4-Dibromo-2,5-difluorobenzenen-BuLiDiethyl ether-782
3,5-DifluorobromobenzeneOrganolithiumEther solvent--
BromobenzeneMgDiethyl etherReflux-

Table 2: Reported Yields for Analogous Benzoic Acid Syntheses

ProductStarting MaterialMethodReported Yield (%)
4-Bromo-2,5-difluorobenzoic acid1,4-Dibromo-2,5-difluorobenzeneLithiation/Carboxylation~80-90%
4-Bromo-2,6-difluorobenzoic acid3,5-DifluorobromobenzeneLithiation/CarboxylationHigh
Benzoic acidBromobenzeneGrignard/Carboxylation~70-80%

Troubleshooting Guide

Low or No Product Yield

Q1: The reaction did not proceed, and I recovered the starting material (1-bromo-2,3-difluorobenzene). What could be the issue?

A1: This is a common issue often related to the quality of the organolithium reagent or the reaction conditions.

  • Inactive n-Butyllithium: The n-BuLi solution may have degraded. It is crucial to titrate the n-BuLi solution before use to determine its exact concentration.

  • Presence of Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere. Use anhydrous solvents.

  • Reaction Temperature Too High: If the temperature rises significantly during the addition of n-BuLi, side reactions may occur, or the organolithium intermediate may decompose. Maintain a temperature of -78 °C.

  • Poor Quality Starting Material: Impurities in the 1-bromo-2,3-difluorobenzene could interfere with the reaction. Ensure the starting material is pure.

Q2: The yield of this compound is consistently low. How can I improve it?

A2: Low yields can result from several factors during the lithiation and carboxylation steps.

  • Incomplete Lithiation: The reaction time for the lithiation may be insufficient. Try extending the stirring time at -78 °C after the n-BuLi addition.

  • Inefficient Carboxylation: Ensure a large excess of dry ice is used, or that CO₂ gas is bubbled through the solution for an adequate amount of time to ensure complete reaction. Poor mixing during the addition to dry ice can also be a factor.

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired product. See the "Side Product Formation" section below for more details.

  • Product Loss During Work-up: this compound has some solubility in the aqueous phase, especially if the pH is not sufficiently acidic. Ensure the aqueous layer is thoroughly extracted. The product can also be lost during recrystallization if too much solvent is used or if the solution is not cooled sufficiently.

Side Product Formation

Q3: I am observing significant amounts of 2,3-difluorobenzene as a byproduct. What is causing this?

A3: The formation of 2,3-difluorobenzene is likely due to the protonation of the 2,3-difluorophenyllithium intermediate before it can react with carbon dioxide.

  • Source of Protons: The most common source of protons is residual moisture in the solvent, reagents, or from the atmosphere. Ensure strictly anhydrous and inert conditions. The dry ice used can also be a source of atmospheric moisture; use freshly crushed, high-quality dry ice.

  • Quenching Before Carboxylation: If the reaction mixture warms up prematurely before or during the addition of CO₂, proton abstraction from the solvent (THF) can occur, although this is less likely at very low temperatures.

Q4: My crude product contains a significant amount of a higher molecular weight impurity. What could it be?

A4: A common side reaction with organolithium and Grignard reagents is the formation of biphenyl-type compounds through a Wurtz-type coupling. In this case, you may be forming bromo-tetrafluorobiphenyl derivatives.

  • Localized High Concentrations of Reagents: This can occur if the n-BuLi is added too quickly or with poor stirring, leading to localized areas of high concentration where coupling is more likely.

  • Reaction Temperature: Higher temperatures can favor coupling reactions.

Purification Challenges

Q5: I am having difficulty purifying the final product by recrystallization. What are some alternative methods?

A5: If recrystallization is not effective, consider the following:

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). This will convert the carboxylic acid to its water-soluble salt. The organic layer containing neutral impurities can then be discarded. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified this compound, which can then be collected by filtration.

  • Column Chromatography: While not ideal for very large scales, flash column chromatography on silica gel can be used to purify the product. A solvent system of hexanes and ethyl acetate with a small amount of acetic acid is a common choice for acidic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The main hazards are associated with the use of n-butyllithium.

  • Pyrophoricity: n-Butyllithium is pyrophoric and can ignite spontaneously on contact with air or moisture. All transfers and reactions must be conducted under a strictly inert atmosphere.

  • Exothermic Reaction: The lithiation reaction is exothermic. On a large scale, efficient heat removal is critical to prevent a runaway reaction. Ensure the cooling bath has sufficient capacity, and add the n-BuLi slowly to control the internal temperature.

  • Flammable Solvents: The reaction uses flammable solvents like THF and hexanes. Work in a well-ventilated area, away from ignition sources.

Q2: Can I use a Grignard reaction instead of an organolithium reaction?

A2: Yes, it is possible to form the Grignard reagent from 1-bromo-2,3-difluorobenzene and magnesium, followed by carboxylation. However, the formation of Grignard reagents from electron-deficient aryl halides can sometimes be sluggish and may require activated magnesium or higher temperatures. Organolithium reagents are generally more reactive and can provide cleaner and faster reactions at low temperatures.

Q3: How can I be sure my n-butyllithium is active?

A3: The concentration of commercially available n-butyllithium can decrease over time. It is essential to titrate the solution before use to determine the accurate molarity. A common method is the titration with a known amount of a secondary alcohol (e.g., 2-butanol) in the presence of an indicator like 1,10-phenanthroline.

Q4: What is the best way to add the lithiated intermediate to the carbon dioxide?

A4: For scalability, bubbling CO₂ gas through the reaction mixture is often more practical than adding the reaction mixture to a large excess of crushed dry ice. This allows for better temperature control and more efficient mixing. Ensure the CO₂ gas is dry by passing it through a drying agent.

Q5: What are some typical analytical methods to monitor the reaction progress and product purity?

A5:

  • Thin Layer Chromatography (TLC): To monitor the consumption of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the starting material, product, and any volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the structure of the final product and identify impurities.

  • Melting Point: A sharp melting point is a good indicator of purity.

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical role of solvents in modulating the reactivity of 4-Bromo-2,3-difluorobenzoic acid. Understanding these effects is paramount for optimizing reaction conditions, maximizing yields, and ensuring product purity.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent influence the reactivity of this compound in nucleophilic aromatic substitution (SNA r) reactions?

A1: The solvent plays a crucial role in stabilizing the charged intermediates and transition states in SNAr reactions. For this compound, polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred. These solvents can solvate the cation of the nucleophile, leaving the anion more "naked" and thus more nucleophilic.[1][2] This enhances the rate of nucleophilic attack on the electron-deficient aromatic ring. In contrast, polar protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, which can decrease its nucleophilicity and slow down the reaction.[1][3][4]

Q2: Can the solubility of this compound in a particular solvent affect the reaction outcome?

A2: Absolutely. For a reaction to proceed efficiently, all reactants must be sufficiently soluble in the chosen solvent. This compound, being a polar molecule, exhibits better solubility in polar solvents. If the substrate or reagents are not well-dissolved, the reaction may be slow, incomplete, or heterogeneous, leading to lower yields and potential side products. It is always advisable to perform solubility tests before running a large-scale reaction.

Q3: Are there specific solvents that should be avoided when working with this compound?

A3: Non-polar solvents like hexane or toluene are generally poor choices for reactions involving polar substrates like this compound and ionic nucleophiles due to low solubility. Additionally, while polar protic solvents can be used, they may not be optimal for SNAr reactions as they can deactivate the nucleophile.[2][4] The choice of solvent should also consider potential side reactions with the solvent itself, especially at elevated temperatures.

Q4: How does solvent polarity impact the carboxyl group of this compound?

A4: The acidity of the carboxylic acid group can be influenced by the solvent. Polar solvents can stabilize the resulting carboxylate anion through solvation, thereby increasing the acidity of the benzoic acid. This can be an important consideration in reactions where the carboxyl group's protonation state is critical.

Troubleshooting Guide

Issue Potential Cause Related to Solvent Troubleshooting Steps
Low or no product yield - Poor solubility of reactants.- Deactivation of the nucleophile by a protic solvent.- The solvent is not polar enough to facilitate the reaction.- Perform a solubility test of all reactants in the chosen solvent.- Switch to a polar aprotic solvent like DMF or DMSO for SNAr reactions.[1][2]- Consider a co-solvent system to improve solubility.
Formation of side products - The solvent may be participating in the reaction.- The reaction temperature is too high for the chosen solvent, leading to decomposition.- Check for any known reactivity between the solvent and your reactants under the reaction conditions.- Choose a solvent with a higher boiling point if high temperatures are required.- Use a more inert solvent.
Reaction is very slow - The solvent is not sufficiently polar to stabilize the transition state.- The nucleophile is being solvated and deactivated by a protic solvent.- Increase the polarity of the solvent system.- For SNAr, replace the protic solvent with a polar aprotic one.[1][2]
Difficulty in product isolation - The solvent has a very high boiling point, making it difficult to remove.- The product has high solubility in the reaction solvent, leading to losses during workup.- If possible, choose a solvent with a lower boiling point.- During workup, perform an extraction with a solvent in which the product is soluble but the reaction solvent is not.- Consider precipitation by adding an anti-solvent.

Data Summary: Expected Solvent Effects on Common Reactions

The following table summarizes the expected qualitative effects of different solvent classes on common reactions involving this compound, based on general principles of organic chemistry.

Reaction Type Solvent Class Dielectric Constant (Approx.) Expected Effect on Reaction Rate Rationale
Nucleophilic Aromatic Substitution (SNAr) Polar Aprotic (e.g., DMSO, DMF)30 - 50HighStabilizes the charged Meisenheimer complex intermediate and enhances nucleophilicity.[1][2]
Polar Protic (e.g., Ethanol, Water)20 - 80Low to ModerateCan solvate and deactivate the nucleophile through hydrogen bonding.[3][4]
Non-Polar (e.g., Toluene, Hexane)2 - 4Very LowPoor solubility of polar reactants and inability to stabilize charged intermediates.
Esterification (Fischer) Polar Protic (e.g., Alcohol reactant)20 - 30FavorableThe alcohol serves as both reactant and solvent; the polarity helps to dissolve the acid.
Non-Polar (e.g., Toluene with Dean-Stark)~2FavorableUsed to azeotropically remove water and drive the equilibrium towards the product.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) Polar Aprotic (e.g., Dioxane, THF)2 - 8Generally FavorableGood solubility for organic and organometallic reagents. Often used in combination with water or other co-solvents.
Ethereal (e.g., THF, Diethyl ether)4 - 8FavorableCommon solvents for Grignard and organolithium reagents that could be used in coupling reactions.[5]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol provides a general methodology for the substitution of the bromine atom. Note: This is a generalized procedure and may require optimization for specific nucleophiles and substrates.

  • Reagent Preparation : In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO, approximately 5-10 mL per mmol of substrate).

  • Addition of Nucleophile : Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is a salt, it can be added directly. If it is a neutral species (e.g., an amine), a non-nucleophilic base (e.g., K2CO3 or Et3N, 2-3 equivalents) should be added to facilitate the reaction.

  • Reaction Conditions : Heat the reaction mixture to a temperature appropriate for the specific nucleophile and solvent (typically between 80-150 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup : After the reaction is complete, cool the mixture to room temperature. If DMF or DMSO is used, the mixture is often poured into water, which may cause the product to precipitate. Alternatively, the aqueous mixture can be extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification : The crude product can be purified by standard techniques such as recrystallization or column chromatography.

Visualizations

Solvent_Selection_Workflow Solvent Selection for this compound Reactions start Define Reaction Type snar Nucleophilic Aromatic Substitution (SNAr) start->snar ester Esterification start->ester coupling Cross-Coupling start->coupling polar_aprotic Use Polar Aprotic Solvent (e.g., DMSO, DMF) snar->polar_aprotic polar_protic Consider Polar Protic (Alcohol as reagent/solvent) ester->polar_protic non_polar_azeo Consider Non-Polar (for water removal) ester->non_polar_azeo if equilibrium limited ethereal_aprotic Use Ethereal or Polar Aprotic Solvent (e.g., Dioxane, THF) coupling->ethereal_aprotic solubility_check Check Reactant Solubility polar_aprotic->solubility_check polar_protic->solubility_check non_polar_azeo->solubility_check ethereal_aprotic->solubility_check optimize Optimize Temperature & Concentration solubility_check->optimize Soluble

Caption: Workflow for solvent selection based on reaction type.

This guide is intended to provide a foundational understanding of solvent effects on the reactivity of this compound. Experimental validation is crucial for the successful implementation of these principles.

References

managing exotherms in 4-Bromo-2,3-difluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2,3-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing potential exotherms during chemical reactions.

General Safety Information

This compound is an irritant to the eyes, skin, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[1]

Troubleshooting Guides & FAQs

This section addresses specific issues related to exothermic reactions involving this compound.

Grignard Reagent Formation

The formation of Grignard reagents is a notoriously exothermic process.[2] Careful control of the reaction conditions is critical to prevent a runaway reaction.

Frequently Asked Questions (FAQs):

  • Q1: My Grignard reaction hasn't started, but I'm concerned about adding all the aryl bromide at once. What should I do?

    • A1: It is critical not to add the entire portion of this compound if the reaction has not initiated. An uninitiated Grignard reaction can lead to a dangerous accumulation of reactants, which can then react uncontrollably. Initiate the reaction with a small amount of the halide and ensure it has started (visual cues include bubbling at the magnesium surface or a gentle reflux) before proceeding with a slow, controlled addition of the remaining reagent.

  • Q2: My Grignard reaction started, but now it is refluxing too vigorously. How can I control it?

    • A2: Immediately stop the addition of the this compound solution. Prepare an ice-water bath to immerse the reaction flask and bring the temperature down. Once the reflux is under control, you can resume the addition at a much slower rate.

  • Q3: Can I use an ester-protected form of this compound for a Grignard reaction?

    • A3: While protecting the acidic proton of the carboxylic acid is necessary, be aware that Grignard reagents can react with ester functional groups. If the reaction is carried out at low temperatures (e.g., -78°C), the functionalized Grignard reagent may be stable for a limited time, allowing for reaction with another electrophile. However, intramolecular or intermolecular reactions with the ester are a significant risk.[3]

Quantitative Data (Illustrative):

The following table provides estimated thermochemical data for the Grignard reaction of a substituted bromobenzene. This data is for illustrative purposes and can vary based on concentration, solvent, and scale.

ParameterRepresentative ValueNotes
Enthalpy of Reaction (ΔH) -200 to -300 kJ/molHighly exothermic. The specific value is dependent on the substituents on the aromatic ring.
Adiabatic Temperature Rise (ΔT_ad) 150 - 250 °CThis is a calculated value assuming no heat loss to the surroundings. It highlights the potential for a severe temperature increase if cooling fails.
Recommended Addition Time 30 - 60 minutesSlow, controlled addition is crucial for managing heat generation.
Recommended Cooling Ice-water bathEssential to dissipate the heat of reaction.

Experimental Protocol: Grignard Reagent Formation

  • Setup: Assemble a dry, three-necked flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.

  • Reagents: Place magnesium turnings in the flask. Dissolve this compound (protected as an ester if necessary) in anhydrous diethyl ether or THF and load it into the dropping funnel.

  • Initiation: Add a small portion of the halide solution to the magnesium. If the reaction does not start, a small crystal of iodine can be added as an initiator.

  • Addition: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath to control the temperature as needed.

  • Completion: After the addition is complete, continue stirring the reaction mixture until the magnesium is consumed.

Workflow Diagram:

Grignard_Formation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_flask Dry Glassware prep_reagents Anhydrous Solvents Mg Turnings initiation Initiate with small amount of halide prep_flask->initiation addition Slow, dropwise addition of this compound initiation->addition If initiated cooling Maintain gentle reflux (Use ice bath as needed) addition->cooling cooling->addition Control rate completion Stir until Mg is consumed cooling->completion quench Quench with desired electrophile at 0°C completion->quench extraction Aqueous work-up and extraction quench->extraction

Grignard Reaction Workflow
Nitration Reactions

Nitration of aromatic rings is a highly exothermic process that can pose a significant thermal hazard if not properly controlled. The presence of deactivating groups like the carboxylic acid on this compound requires strong nitrating conditions, which can increase the risk.

Frequently Asked Questions (FAQs):

  • Q1: My nitration reaction is turning dark brown/black. What is happening?

    • A1: A dark coloration often indicates decomposition or oxidation of the starting material, which can be caused by the reaction temperature being too high.[4] The amino group, if present, is particularly susceptible to oxidation. It is crucial to maintain the recommended low temperature throughout the addition of the nitrating mixture.

  • Q2: How can I safely prepare the mixed acid (H₂SO₄/HNO₃) for nitration?

    • A2: Always add the concentrated nitric acid slowly to the concentrated sulfuric acid while cooling the mixture in an ice-salt bath. This order of addition is important for dissipating the heat generated from mixing the acids.

  • Q3: What is the safest way to quench a nitration reaction?

    • A3: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a stirred mixture of crushed ice and water.[4] This method effectively dilutes the strong acids and dissipates any residual heat. Never add water directly to the concentrated acid mixture, as this can cause a violent exothermic reaction.

Quantitative Data (Illustrative):

The following table provides typical reaction parameters for the nitration of a deactivated benzoic acid.

ParameterRepresentative ValueNotes
Enthalpy of Reaction (ΔH) -120 to -180 kJ/molHighly exothermic.
Nitrating Agent Mixed Acid (H₂SO₄/HNO₃)Ratio typically between 1:1 and 2:1.[4]
Reaction Temperature -10°C to 5°CMaintaining a low temperature is critical to control the exotherm and minimize side reactions.[5]
Addition Time 45 - 90 minutesSlow, dropwise addition is essential.
Cooling Bath Ice-salt or Dry ice/acetoneNecessary to maintain the required low temperature.

Experimental Protocol: Nitration

  • Prepare Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid in an ice-salt bath. Slowly add concentrated nitric acid dropwise with stirring, keeping the temperature below 10°C.

  • Dissolve Substrate: In the main reaction flask, dissolve this compound in concentrated sulfuric acid and cool the mixture to 0°C or below.

  • Addition: Slowly add the pre-cooled nitrating mixture dropwise to the substrate solution, ensuring the temperature does not exceed 5°C.

  • Reaction: Stir the mixture at low temperature for the required time, monitoring the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

Workflow Diagram:

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_substrate Dissolve Substrate in H₂SO₄ Cool to <0°C prep_n_mix Prepare Nitrating Mix (H₂SO₄/HNO₃) Cool to <10°C addition Slow, dropwise addition of Nitrating Mix prep_substrate->addition prep_n_mix->addition temp_control Maintain Temperature < 5°C addition->temp_control temp_control->addition Control rate monitoring Monitor by TLC temp_control->monitoring quench Pour onto crushed ice monitoring->quench isolation Filter, Wash, and Dry Product quench->isolation

Nitration Reaction Workflow
Amide Coupling Reactions

The activation of the carboxylic acid in this compound with coupling reagents can be exothermic. While generally less hazardous than Grignard or nitration reactions, temperature control is still important for preventing side reactions and ensuring product purity.

Frequently Asked Questions (FAQs):

  • Q1: My amide coupling reaction is giving a low yield. Could temperature be a factor?

    • A1: Yes. While the initial activation can be exothermic, some coupling reagents and activated species are thermally unstable. Running the reaction at too high a temperature can lead to decomposition of the activated intermediate before it has a chance to react with the amine. It is often recommended to perform the activation step at 0°C.

  • Q2: I am seeing significant side products in my reaction. What can I do?

    • A2: Side product formation can be minimized by controlling the reaction temperature and the order of addition. Pre-activating the carboxylic acid with the coupling reagent for a short period (15-30 minutes) at a low temperature (e.g., 0°C) before adding the amine can improve the yield of the desired product.

  • Q3: Is it necessary to cool the reaction if I am using a mild coupling reagent?

    • A3: Even with milder reagents, it is good practice to cool the reaction during the addition of the coupling reagent. This helps to control any initial exotherm and often leads to a cleaner reaction with higher yields.

Quantitative Data (Illustrative):

The following table provides typical parameters for an amide coupling reaction.

ParameterRepresentative ValueNotes
Enthalpy of Activation (ΔH) -10 to -40 kJ/molModerately exothermic.
Activation Temperature 0°CRecommended to control the initial exotherm and prevent decomposition of the activated species.
Reaction Temperature 0°C to Room TemperatureThe reaction is often allowed to warm to room temperature after the addition of the amine.
Common Coupling Reagents EDC/HOBt, HATU, T3PThe choice of reagent can affect the reaction rate and exotherm.

Experimental Protocol: Amide Coupling

  • Setup: In a round-bottom flask, dissolve this compound, the amine, and any additives (e.g., HOBt) in a suitable anhydrous solvent (e.g., DMF, DCM).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Activation: Add the coupling reagent (e.g., EDC) portion-wise to the cooled solution.

  • Reaction: Stir the reaction at 0°C for 15-30 minutes, then allow it to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with aqueous solutions to remove byproducts.

  • Purification: Purify the crude product by chromatography or recrystallization.

Logical Relationship Diagram:

Amide_Coupling_Logic cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution low_yield Low Yield / Side Products high_temp High Reaction Temperature low_yield->high_temp wrong_order Incorrect Order of Addition low_yield->wrong_order reagent_decomp Decomposition of Activated Intermediate high_temp->reagent_decomp cool_reaction Cool to 0°C during activation high_temp->cool_reaction pre_activate Pre-activate acid before adding amine wrong_order->pre_activate monitor_temp Maintain controlled temperature reagent_decomp->monitor_temp

Troubleshooting Amide Coupling Reactions

References

Validation & Comparative

A Researcher's Guide to the Purity of Commercial 4-Bromo-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. 4-Bromo-2,3-difluorobenzoic acid is a key building block in the synthesis of pharmaceuticals, including antibiotics and insecticides, making a thorough understanding of its commercial purity essential.[1] This guide provides a comparative analysis of the purity of commercially available this compound, details common analytical methods for its assessment, and offers standardized protocols for verification.

Commercial Purity Comparison

The purity of this compound from commercial suppliers is typically stated as being above 97%. However, the actual purity and the profile of impurities can vary between suppliers and even between different batches from the same supplier. Researchers should always consult the batch-specific Certificate of Analysis (CoA) for detailed information.[2] Key analytical techniques documented on CoAs for this compound include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[3]

Below is a summary of typical data found for commercially available this compound.

Parameter Supplier A (Representative) Supplier B (Representative) Supplier C (Representative)
Stated Purity >98%>97%[2]>99% (High Purity Grade)
Analytical Method HPLC, ¹H NMRNMR, LC-MS[3]HPLC, GC-MS, ¹H NMR
Appearance White to Off-White SolidLight Yellow Crystalline PowderWhite Powder
Common Impurities Positional Isomers, Residual SolventsUnreacted Starting MaterialsIsomeric Impurities
Storage Sealed in dry, 2-8°C[3]Room TemperatureInert atmosphere, 2-8°C

Note: This table is a generalized representation. Actual specifications must be confirmed with the supplier for the specific lot being purchased.

Analytical Methodologies and Protocols

Accurate determination of purity requires robust analytical methods. HPLC and NMR spectroscopy are the most common and powerful techniques for the analysis of this compound and related aromatic compounds.

A typical workflow for purity analysis involves receiving the sample, preparing it for analysis, running the appropriate analytical tests, and then processing the data to determine the purity and identify any impurities.

G cluster_0 Purity Analysis Workflow SampleReceipt Sample Receipt & Documentation SamplePrep Sample Preparation (e.g., Dissolution in Solvent) SampleReceipt->SamplePrep Verification AnalyticalMethod Analytical Method Execution (HPLC, NMR) SamplePrep->AnalyticalMethod Injection/Analysis DataAnalysis Data Processing & Integration AnalyticalMethod->DataAnalysis Raw Data PurityReport Purity Calculation & Report DataAnalysis->PurityReport Processed Results

Experimental workflow for purity analysis.

Choosing the correct analytical technique is crucial for obtaining reliable results. The following decision tree can guide researchers in selecting the most appropriate method based on their specific needs.

G cluster_1 Analytical Method Selection Start Goal: Purity Analysis CheckIsomers Are positional isomers a primary concern? Start->CheckIsomers CheckQuant Need precise quantification of major components? CheckIsomers->CheckQuant Yes CheckStructure Need structural confirmation and impurity identification? CheckIsomers->CheckStructure No UseHPLC Primary Method: Reversed-Phase HPLC CheckQuant->UseHPLC No CombineMethods Recommended: Use both HPLC and NMR CheckQuant->CombineMethods Yes CheckStructure->UseHPLC No UseNMR Primary Method: ¹H and ¹³C NMR CheckStructure->UseNMR Yes

Decision tree for analytical method selection.

Experimental Protocols

This protocol describes a general reversed-phase HPLC method suitable for the analysis of aromatic acids like this compound.

  • Objective: To quantify the purity of this compound and separate it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid or Phosphoric Acid (for mobile phase modification)

    • This compound standard (of known high purity)

    • Sample of this compound for analysis

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with an acid modifier (e.g., 0.1% formic acid) to ensure the carboxylic acid is protonated. Degas the mobile phase before use.

    • Standard Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if absolute quantification is needed.

    • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a concentration similar to the standard (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column: C18 (4.6 x 250 mm, 5 µm)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm[4]

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

    • Data Analysis:

      • Run the standard and sample solutions.

      • Calculate the purity of the sample using the area percent method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

      • For more accurate quantification, use a calibration curve generated from the standards.

NMR is an indispensable tool for confirming the structure of the main component and identifying potential impurities, especially positional isomers.[5]

  • Objective: To confirm the chemical structure of this compound and identify any structural isomers or other impurities.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

    • NMR tubes

    • Sample of this compound

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids) in a clean NMR tube.

    • ¹H NMR Acquisition:

      • Acquire a standard proton NMR spectrum.

      • The aromatic region will show distinct signals for the protons on the benzene ring. The carboxylic acid proton will typically appear as a broad singlet at a high chemical shift (>10 ppm).[5]

      • Analyze the splitting patterns and chemical shifts to confirm the substitution pattern.

    • ¹³C and ¹⁹F NMR Acquisition (Optional but Recommended):

      • Acquire a ¹³C NMR spectrum to observe all carbon environments.

      • Acquire a ¹⁹F NMR spectrum to confirm the presence and environment of the fluorine atoms.

    • Data Analysis:

      • Compare the obtained spectra with reference spectra for this compound.

      • Look for small peaks in the spectra that do not correspond to the main compound. These may indicate impurities. Positional isomers will have distinct, though sometimes similar, NMR spectra.[5]

      • Integrate the peaks in the ¹H NMR spectrum to estimate the relative amounts of impurities if they can be clearly resolved.

By employing these standardized methods and carefully comparing commercial sources, researchers can ensure the quality and reliability of their starting materials, leading to more reproducible and accurate scientific outcomes.

References

A Comparative Guide to the Synthesis of 4-Bromo-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 4-Bromo-2,3-difluorobenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds and agrochemicals. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform decisions on methodology.

Comparison of Synthesis Routes

Two common strategies for the synthesis of this compound are the oxidation of 4-bromo-2,3-difluorotoluene and the lithiation-carboxylation of 1-bromo-2,3-difluorobenzene. The selection of a particular route often depends on factors such as the availability of starting materials, desired scale, and safety considerations.

ParameterRoute 1: OxidationRoute 2: Lithiation-Carboxylation
Starting Material 4-Bromo-2,3-difluorotoluene1-Bromo-2,3-difluorobenzene
Key Reagents Potassium permanganate (KMnO4)n-Butyllithium (n-BuLi), Dry Ice (CO2)
Typical Yield Moderate to HighHigh
Reaction Temperature Elevated (Reflux)Low (-78 °C)
Reaction Time Several hours1-2 hours
Key Advantages Utilizes common and less hazardous oxidizing agents.Generally provides higher yields and cleaner reactions.
Key Disadvantages Can sometimes be difficult to drive to completion and may require significant purification.Requires strictly anhydrous conditions and the use of pyrophoric reagents, necessitating specialized handling techniques.

Experimental Protocols

Route 1: Oxidation of 4-Bromo-2,3-difluorotoluene

This method involves the oxidation of the methyl group of 4-bromo-2,3-difluorotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Procedure:

  • A mixture of 4-bromo-2,3-difluorotoluene (1 equivalent) in a solution of pyridine and water (1:1 v/v) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Potassium permanganate (KMnO4, approximately 4 equivalents) is added portion-wise to the stirred mixture.

  • The reaction mixture is heated to reflux (approximately 90-100 °C) and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the excess potassium permanganate is quenched by the addition of a reducing agent such as sodium bisulfite.

  • The manganese dioxide precipitate is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to remove the pyridine.

  • The aqueous residue is acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Lithiation and Carboxylation of 1-Bromo-2,3-difluorobenzene

This route involves a lithium-halogen exchange on 1-bromo-2,3-difluorobenzene, followed by quenching the resulting aryllithium species with carbon dioxide (dry ice) to form the carboxylic acid.

Procedure:

  • To a solution of 1-bromo-2,3-difluorobenzene (1 equivalent) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen), the flask is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (n-BuLi, typically 1.1 equivalents) in hexanes is added dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at this temperature for a specified time (e.g., 1 hour) to ensure complete formation of the aryllithium intermediate.

  • An excess of crushed dry ice (solid carbon dioxide) is then added to the reaction mixture in one portion.

  • The reaction is allowed to warm to room temperature, and the excess carbon dioxide is allowed to sublime.

  • The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is separated and acidified with a strong acid (e.g., 2M HCl) to precipitate the carboxylic acid.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization.

Synthesis Pathways Overview

Synthesis_Routes cluster_0 Route 1: Oxidation cluster_1 Route 2: Lithiation-Carboxylation start1 4-Bromo-2,3-difluorotoluene reagent1 KMnO4, Pyridine/H2O start1->reagent1 Oxidation product1 This compound reagent1->product1 start2 1-Bromo-2,3-difluorobenzene reagent2_1 1. n-BuLi, -78 °C start2->reagent2_1 Lithiation reagent2_2 2. CO2 (Dry Ice) reagent2_1->reagent2_2 Carboxylation product2 This compound reagent2_2->product2

Caption: Comparative workflows for the synthesis of this compound.

A Comparative Guide to 4-Bromo-2,3-difluorobenzoic Acid and 4-Bromo-2,5-difluorobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Halogenated benzoic acids, in particular, serve as versatile intermediates. This guide provides an objective comparison of two closely related isomers, 4-Bromo-2,3-difluorobenzoic acid and 4-Bromo-2,5-difluorobenzoic acid, focusing on their synthesis, properties, and applications, supported by available experimental data.

Physicochemical Properties

A summary of the key physical and chemical properties of the two isomers is presented below. These properties can influence their reactivity and handling in a laboratory setting.

PropertyThis compound4-Bromo-2,5-difluorobenzoic Acid
CAS Number 194804-91-6[1]28314-82-1
Molecular Formula C₇H₃BrF₂O₂[1]C₇H₃BrF₂O₂
Molecular Weight 237.00 g/mol [1]237.00 g/mol
Appearance White to off-white solidWhite to yellow solid
Melting Point 196-198 °CData not consistently available
Boiling Point 288 °CData not consistently available
Density 1.872 g/cm³Data not consistently available

Synthesis of Isomers

The synthetic routes to these isomers differ, which can be a factor in their selection based on the availability of starting materials and reaction conditions.

This compound: Detailed, high-yield synthetic protocols for this compound are not as widely reported in readily available literature. However, its synthesis can be conceptualized through standard aromatic substitution and oxidation reactions.

4-Bromo-2,5-difluorobenzoic Acid: A common and well-documented method for the synthesis of 4-Bromo-2,5-difluorobenzoic acid involves the monolithiation of 1,4-dibromo-2,5-difluorobenzene followed by carboxylation with carbon dioxide (dry ice).[2] This method has been reported to achieve high yields.[2]

Experimental Protocol: Synthesis of 4-Bromo-2,5-difluorobenzoic Acid[2]

A solution of 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol) in diethyl ether (90 ml) is cooled to -78°C. To this, n-butyllithium (27.0 ml, 1.39 M in hexanes) is added slowly over approximately 30 minutes. The resulting mixture is stirred at -78°C for 2 hours. Several pellets of dry ice are then added to the suspension, and it is allowed to warm to room temperature. The reaction is then acidified with a 1 M aqueous solution of hydrochloric acid (500 ml) and the product is extracted with diethyl ether. The combined organic extracts are washed, dried, and concentrated to yield 4-Bromo-2,5-difluorobenzoic acid. A reported yield for this reaction is as high as 97%.[2]

G cluster_synthesis Synthesis of 4-Bromo-2,5-difluorobenzoic Acid 1,4-Dibromo-2,5-difluorobenzene 1,4-Dibromo-2,5-difluorobenzene Lithiation Lithiation 1,4-Dibromo-2,5-difluorobenzene->Lithiation 1. n-BuLi, Et2O, -78°C n-BuLi, Et2O, -78C n-BuLi, Et2O, -78C Carboxylation Carboxylation Lithiation->Carboxylation 2. CO2 (dry ice) CO2 (dry ice) CO2 (dry ice) Acidification Acidification Carboxylation->Acidification 3. H3O+ H3O+ H3O+ 4-Bromo-2,5-difluorobenzoic_Acid 4-Bromo-2,5-difluorobenzoic_Acid Acidification->4-Bromo-2,5-difluorobenzoic_Acid

Caption: Synthetic pathway for 4-Bromo-2,5-difluorobenzoic acid.

Applications in Synthesis

The utility of these isomers as synthetic intermediates is dictated by the substitution pattern of the fluorine and bromine atoms on the benzene ring, which influences their reactivity and the structural motifs they can generate.

This compound

This isomer is primarily cited as an intermediate in the preparation of:

  • Quinolonecarboxylic acid derivatives: These compounds are a class of synthetic antibiotics.[1] The synthesis typically involves the reaction of a substituted aniline with a β-ketoester, followed by cyclization. This compound can be a precursor to the aniline component.

  • Anthranilic diamides: This class of compounds has gained prominence as insecticides.[3] The synthesis involves the formation of an amide bond between a substituted anthranilic acid and an appropriate amine, followed by a second amide bond formation.

4-Bromo-2,5-difluorobenzoic Acid

This isomer is a versatile building block used in the synthesis of a range of pharmaceutical candidates:

  • GPR119 Agonists: G-protein-coupled receptor 119 is a target for the treatment of type 2 diabetes. 4-Bromo-2,5-difluorobenzoic acid is a key intermediate in the synthesis of potent GPR119 agonists.

  • Selective NaV1.7 Inhibitors: The voltage-gated sodium channel NaV1.7 is a target for the development of novel analgesics. This benzoic acid derivative is used in the synthesis of selective inhibitors of this channel.

  • Selective METTL3 Inhibitors: Methyltransferase-like 3 (METTL3) is an enzyme involved in RNA methylation and is a target in cancer therapy.

Comparative Reactivity in Key Synthetic Transformations

While direct comparative studies are limited, an analysis of their structures allows for predictions of their relative reactivity in common synthetic transformations.

Amide Bond Formation

Both isomers can readily undergo amide bond formation. The carboxylic acid moiety can be activated using standard coupling reagents (e.g., HATU, HBTU, EDC/HOBt) to react with a wide range of amines.

Experimental Protocol: General Amide Coupling using HATU

To a solution of the respective 4-bromo-difluorobenzoic acid (1.0 eq) in an anhydrous solvent such as DMF, a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) is added. The mixture is cooled to 0°C, followed by the addition of HATU (1.1 eq). After a short pre-activation period, the amine coupling partner (1.0-1.2 eq) is added. The reaction is typically stirred for 1-4 hours while warming to room temperature.

G cluster_amide_coupling Amide Coupling Workflow Carboxylic_Acid 4-Bromo-2,X-difluorobenzoic Acid Activation Add Coupling Reagent (e.g., HATU) Carboxylic_Acid->Activation 1. Base, Solvent, 0°C Base_Solvent Add Base (e.g., DIPEA) in Solvent (e.g., DMF) Cooling Cool to 0°C Reaction Stir and Monitor Activation->Reaction 2. Amine Amine_Addition Add Amine (R-NH2) Workup Quench and Extract Reaction->Workup Purification Purify Product Workup->Purification Amide_Product Desired Amide Purification->Amide_Product

Caption: General workflow for amide bond formation.

Suzuki Coupling

The bromine atom on both isomers is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl groups. The electronic environment around the C-Br bond, influenced by the fluorine atoms, can affect the rate of oxidative addition to the palladium catalyst.

Conclusion

Both this compound and 4-Bromo-2,5-difluorobenzoic acid are valuable synthetic intermediates.

  • 4-Bromo-2,5-difluorobenzoic acid is well-documented in the literature, with established synthetic routes and a broader demonstrated application in the synthesis of diverse pharmaceutical targets. Its utility as a versatile building block is supported by a greater availability of experimental protocols.

  • This compound , while less documented, holds importance as a precursor for specific classes of bioactive molecules, namely quinolone antibiotics and anthranilic diamide insecticides.

The choice between these two isomers will largely depend on the specific synthetic target and the desired substitution pattern in the final molecule. For researchers exploring novel scaffolds, the well-characterized reactivity of the 2,5-isomer may offer a more predictable synthetic route. Conversely, for projects targeting structures that specifically require the 2,3-difluoro substitution pattern, the development of robust synthetic methodologies for this isomer is a key consideration. Further research into the synthesis and reactivity of this compound would be beneficial to the wider scientific community.

References

A Comparative Guide to the Reactivity of Halogenated Difluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogenated difluorobenzoic acids into molecular scaffolds is a cornerstone of modern medicinal chemistry. The nature of the halogen substituent profoundly influences the reactivity of the aromatic ring, dictating the feasibility and efficiency of key synthetic transformations. This guide provides an objective comparison of the reactivity of various halogenated difluorobenzoic acids in nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and amide bond formation, supported by established chemical principles and representative experimental data.

The Halogen Reactivity Hierarchy: A Fundamental Principle

In the context of the reactions discussed, the reactivity of the carbon-halogen (C-X) bond generally follows the order:

I > Br > Cl > F

This trend is primarily governed by the bond dissociation energy (BDE) of the C-X bond. The weaker C-I bond is more readily cleaved during the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions, leading to faster reaction rates and often allowing for milder reaction conditions compared to their bromo and chloro counterparts.[1] Similarly, in nucleophilic aromatic substitution reactions, while the electronegativity of fluorine can activate the ring towards attack, the strength of the C-F bond often makes it a poorer leaving group compared to chlorine, bromine, and iodine under many conditions.[2][3]

Data Presentation: A Quantitative Comparison

Direct, side-by-side quantitative comparisons of the reactivity of a homologous series of halogenated difluorobenzoic acids are not extensively reported in the literature. However, by compiling representative data from various sources, a clear trend in reactivity can be illustrated. The following tables summarize typical yields for key reactions, demonstrating the influence of the halogen substituent.

Table 1: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling

Halogenated Difluorobenzoic Acid (Example)Arylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Iodo-3,5-difluorobenzoic acidPhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O804~95
2-Bromo-3,5-difluorobenzoic acidPhenylboronic acidPd(PPh₃)₄ (4 mol%)K₂CO₃Toluene/H₂O10012~85
2-Chloro-3,5-difluorobenzoic acidPhenylboronic acidPd₂(dba)₃ (5 mol%) / SPhos (10 mol%)K₃PO₄Dioxane12024~70

Note: The data in this table is representative and compiled from general knowledge of Suzuki-Miyaura coupling reactions.[1][4] Actual yields may vary based on specific substrates and optimized reaction conditions.

Table 2: Illustrative Comparison of Reactivity in Amide Bond Formation

Halogenated Difluorobenzoic AcidAmineCoupling ReagentBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodo-2,6-difluorobenzoic acidBenzylamineHATUDIPEADMF252>95
4-Bromo-2,6-difluorobenzoic acidBenzylamineHATUDIPEADMF252>95
4-Chloro-2,6-difluorobenzoic acidBenzylamineHATUDIPEADMF252>95

Note: In standard amide bond formation, the reactivity is primarily dependent on the activation of the carboxylic acid and the nucleophilicity of the amine, with the halogen substituent having a less direct impact on the reaction rate compared to cross-coupling or nucleophilic aromatic substitution reactions.[5] The data presented is illustrative of typical high-yielding amide coupling reactions.

Table 3: Illustrative Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Halogenated Difluoronitrobenzene (Example)NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1-Iodo-2,4-difluoro-5-nitrobenzeneMorpholineK₂CO₃DMSO1006~80
1-Bromo-2,4-difluoro-5-nitrobenzeneMorpholineK₂CO₃DMSO1008~75
1-Chloro-2,4-difluoro-5-nitrobenzeneMorpholineK₂CO₃DMSO12016~65
1,2,4-Trifluoro-5-nitrobenzeneMorpholineK₂CO₃DMSO804>90

Note: This table uses halogenated difluoronitrobenzenes as a proxy to illustrate the leaving group ability in SNAr reactions, as the nitro group provides strong activation.[6] In many SNAr reactions, fluoride can be a better leaving group than chloride, bromide, or iodide due to its high electronegativity which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.[7] The rate-determining step can vary, influencing the overall reactivity trend.

Experimental Protocols

The following are detailed, representative methodologies for the key reactions discussed.

1. Suzuki-Miyaura Coupling

  • Materials: Halogenated difluorobenzoic acid (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃, 2.0 mmol), solvent (e.g., toluene/water 4:1, 10 mL).

  • Procedure:

    • To a dried Schlenk flask, add the halogenated difluorobenzoic acid, arylboronic acid, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst under a positive flow of the inert gas.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

2. Amide Bond Formation (HATU Mediated)

  • Materials: Halogenated difluorobenzoic acid (1.0 mmol), amine (1.1 mmol), HATU (1.1 mmol), diisopropylethylamine (DIPEA, 2.0 mmol), anhydrous solvent (e.g., DMF, 5 mL).

  • Procedure:

    • Dissolve the halogenated difluorobenzoic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Add the amine and DIPEA to the solution.

    • In a separate flask, dissolve HATU in the anhydrous solvent.

    • Slowly add the HATU solution to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

3. Nucleophilic Aromatic Substitution (SNAr)

  • Materials: Halogenated difluorobenzoic acid derivative (e.g., with an activating group like nitro) (1.0 mmol), nucleophile (e.g., a secondary amine, 1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), anhydrous polar aprotic solvent (e.g., DMSO or DMF, 5 mL).

  • Procedure:

    • To a round-bottom flask, add the halogenated difluorobenzoic acid derivative, nucleophile, and base.

    • Add the anhydrous solvent.

    • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Ar-X Ar-X Oxidative Addition Oxidative Addition Ar-X->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - Halogenated Acid - Coupling Partner - Base Inert Establish Inert Atmosphere Reactants->Inert Catalyst Add Catalyst & Solvent Inert->Catalyst Heat Heat & Stir Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for reactivity comparison studies.

SNAr_Mechanism Aryl-X Ar-X (EWG activated) Attack Nucleophilic Attack Aryl-X->Attack Nu Nucleophile Nu->Attack Intermediate Meisenheimer Complex [Ar(X)(Nu)]- Attack->Intermediate Elimination Elimination of Leaving Group Intermediate->Elimination Product Ar-Nu Elimination->Product X- X- Elimination->X-

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Bromo-2,3-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel pharmacophores with enhanced biological efficacy is a constant endeavor. Within this landscape, derivatives of 4-Bromo-2,3-difluorobenzoic acid are emerging as a promising class of compounds. The strategic incorporation of bromine and fluorine atoms onto the benzoic acid scaffold can significantly modulate the physicochemical properties of the resulting molecules, influencing their lipophilicity, electronic character, and metabolic stability, thereby opening avenues for a diverse range of biological activities.

This guide offers a comparative overview of the potential biological activities of this compound derivatives, drawing insights from studies on structurally related compounds. While direct and extensive research on a broad series of this compound derivatives is still developing, the existing literature on analogous halogenated benzoic acids provides a strong foundation for predicting their therapeutic promise in areas such as antimicrobial and anticancer applications. This document summarizes key findings, presents available quantitative data for comparison, and provides detailed experimental protocols for the evaluation of these compounds.

Comparative Analysis of Biological Activities

The biological evaluation of this compound derivatives is an active area of research. Based on the activities of analogous compounds, these derivatives are anticipated to exhibit significant antimicrobial and anticancer properties. The following tables present a summary of the biological activities of structurally similar bromo and fluoro-substituted benzoic acid derivatives to provide a comparative perspective.

Antimicrobial Activity

Derivatives of halogenated benzoic acids, particularly amides and hydrazones, have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antimicrobial Activity of Representative Halogenated Benzoic Acid Derivatives

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Bromobenzohydrazides 4-Bromo-N'-(substituted benzylidene)benzohydrazideEscherichia coli62.5 - 250Ciprofloxacin3.12
Staphylococcus aureus31.25 - 125Ciprofloxacin6.25
Difluorobenzamides 3-alkoxy-2,6-difluorobenzamideBacillus subtilis0.25 - 1Not SpecifiedNot Specified
Staphylococcus aureus (resistant)<10Not SpecifiedNot Specified
Bromophenols 3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureusNot specified (inhibition zone)Not SpecifiedNot Specified
MRSANot specified (inhibition zone)Not SpecifiedNot Specified

Note: The data presented is for structurally related compounds and serves as an indicator of the potential activity of this compound derivatives.

Anticancer Activity

The cytotoxic effects of halogenated benzoic acid derivatives have been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a common measure of a compound's cytotoxic potency.

Table 2: Anticancer Activity of Representative Halogenated Benzoic Acid Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Bromobenzamides 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9)NCI-H520 (NSCLC)1.36 ± 0.27Not SpecifiedNot Specified
NCI-H1581 (NSCLC)1.25 ± 0.23Not SpecifiedNot Specified
Bromobenzohydrazides 3/4-bromo-N'-(substituted)benzohydrazide (Compound 22)HCT116 (Colon)1.205-Fluorouracil4.6
Tetrandrine1.53

Note: The data presented is for structurally related compounds and serves as an indicator of the potential activity of this compound derivatives. NSCLC: Non-Small Cell Lung Cancer.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, detailed methodologies for key biological assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution of the test compound across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

MTT_Assay_Workflow start Start cell_seeding 1. Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 compound_treatment 2. Treat with Derivatives incubation1->compound_treatment incubation2 Incubate (48-72h) compound_treatment->incubation2 mtt_addition 3. Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 formazan_solubilization 4. Solubilize Formazan (e.g., with DMSO) incubation3->formazan_solubilization read_absorbance 5. Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis 6. Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining anticancer activity.

MIC_Determination_Workflow start Start prepare_compounds 1. Prepare Stock Solutions of Derivatives start->prepare_compounds serial_dilution 2. Serial Dilution in 96-well Plate prepare_compounds->serial_dilution prepare_inoculum 3. Prepare Standardized Bacterial Inoculum serial_dilution->prepare_inoculum inoculate_plate 4. Inoculate Wells prepare_inoculum->inoculate_plate incubation 5. Incubate (18-24h at 37°C) inoculate_plate->incubation read_results 6. Observe for Growth (Turbidity) incubation->read_results determine_mic 7. Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Directions

While comprehensive data on the biological activities of a wide array of this compound derivatives remains to be fully elucidated, the information available for structurally analogous compounds strongly suggests a promising future for this class of molecules in the development of novel therapeutic agents. The presented data on related halogenated benzoic acids indicates significant potential for antimicrobial and anticancer activities.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound amides, esters, hydrazones, and other derivatives. Such studies will be crucial for establishing clear structure-activity relationships (SAR) and identifying lead compounds with optimal potency and selectivity. Furthermore, investigations into their mechanisms of action, including potential enzyme inhibition or other cellular targets, will provide a deeper understanding of their therapeutic potential and guide further drug design and development efforts. The detailed experimental protocols provided herein offer a robust framework for conducting these essential evaluations.

comparative study of catalysts for reactions of 4-Bromo-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Reactions of 4-Bromo-2,3-difluorobenzoic Acid

For researchers, scientists, and drug development professionals, the efficient and selective functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry. This compound is a valuable building block, and its reactivity in various cross-coupling reactions is of significant interest for the synthesis of novel pharmaceuticals and materials. This guide provides a comparative overview of catalytic systems for common cross-coupling reactions involving this compound and structurally similar aryl bromides, with supporting data from the literature.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The choice of catalyst and reaction conditions is crucial for achieving high yields, especially with substrates bearing both electron-withdrawing (carboxylic acid, fluorine) and donating (in analogous compounds, amino) groups. While specific data for this compound is limited in readily available literature, performance data for analogous brominated benzoic acids provides valuable insights.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromobenzoic Acids and Analogues

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[1]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012954-Bromobenzonitrile[1]
[PdCl₂(NH₂CH₂COOH)₂]GlycineK₂CO₃WaterRT1.589-993- and 4-Bromobenzoic acid

Catalyst Performance in Heck Reaction

The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes. The efficiency of the Heck reaction is highly dependent on the catalyst, base, and solvent system. Electron-donating ligands on the palladium center are often beneficial for the catalytic activity.

Table 2: Catalyst Systems for the Heck Reaction of Aryl Bromides

Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Substrate
Pd(OAc)₂P(t-Bu)₃Cy₂NMeDioxane120984-Chlorotoluene
Pd₂(dba)₃Biphenylarsine---up to 99Aryl bromides
Pd(OAc)₂-K₂CO₃DMA16599.841-bromo-4-nitrobenzene
"P(t-Bu)₃ Pd G3"P(t-Bu)₃NBu₃Dioxane90-Aryl halide

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The choice of ligand is critical in facilitating the reductive elimination step and preventing side reactions.

Table 3: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
"XantPhos Pd G3"XantPhosDBUMeCN/PhMe1401GoodAryl halide
PdCl₂(P(o-Tolyl)₃)₂P(o-Tolyl)₃-Toluene1003HighBromobenzene

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically cocatalyzed by palladium and copper complexes.

Table 4: Catalyst Systems for Sonogashira Coupling of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Conversion (%)Substrate
Pd(OAc)₂ / CuIXPhosCs₂CO₃Dioxane100984-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole[2]
Pd(PPh₃)₂Cl₂ / CuI-i-Pr₂NHTHFRT-80-4-bromo-2,1,3-benzothiadiazole derivatives[3]
Pd(PPh₃)₄ / CuI-Et₃NTHF--4-bromo-2,1,3-benzothiadiazole derivatives[3]

Catalyst Performance in Cyanation Reactions

The palladium-catalyzed cyanation of aryl halides provides a valuable route to benzonitriles. A key challenge is preventing catalyst poisoning by the cyanide source.

Table 5: Catalyst Systems for the Cyanation of Aryl Bromides

Catalyst PrecursorLigandCyanide SourceSolventTemp. (°C)Yield (%)
Palladacycle P1-Zn(CN)₂--95
Pd(OAc)₂-K₄[Fe(CN)₆]DMAC12083-96

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A flame-dried reaction vessel is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The mixture is then heated to 80-100 °C and stirred vigorously for the specified time, while monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by a suitable method like column chromatography.

General Procedure for Heck Reaction

In a sealed tube, this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), a ligand if required (e.g., P(t-Bu)₃, 2-6 mol%), and a base (e.g., NBu₃ or K₂CO₃, 2-3 equiv.) are combined in a suitable solvent (e.g., dioxane or DMA). The alkene (1.5-2.5 equiv.) is then added. The tube is sealed, and the mixture is heated to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an appropriate organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

Under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the amine (1.2 equiv.), a base (e.g., DBU or NaOt-Bu, 1.5-2.0 equiv.), the palladium precatalyst (e.g., "XantPhos Pd G3", 1-5 mol%), and the corresponding ligand if necessary. Anhydrous, degassed solvent (e.g., toluene or a MeCN/PhMe mixture) is added. The vessel is sealed and heated to the specified temperature with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, and the product is isolated and purified.

Visualizations

Catalytic_Cycle Figure 1: Generalized Catalytic Cycle for Cross-Coupling Reactions cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L2-X OxAdd->PdII Trans Transmetalation (Suzuki, Sonogashira) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) PdII->Trans R'-M PdII_R Ar-Pd(II)L2-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Ar-R' RedElim->Product ArX Ar-X (this compound) R_M R'-M (e.g., R'B(OH)2)

Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.

Experimental_Workflow Figure 2: Experimental Workflow for Catalyst Comparison start Start: Select Reaction Type (e.g., Suzuki Coupling) setup Reaction Setup: - this compound - Coupling Partner - Base - Solvent start->setup catalyst Add Catalyst System (Catalyst + Ligand) setup->catalyst conditions Set Reaction Conditions (Temperature, Time) catalyst->conditions monitoring Monitor Reaction Progress (TLC, LC-MS) conditions->monitoring monitoring->conditions Incomplete workup Work-up and Isolation monitoring->workup Reaction Complete analysis Product Analysis (Yield, Purity) workup->analysis comparison Compare Catalyst Performance analysis->comparison end End: Optimal Catalyst Identified comparison->end

Caption: Experimental Workflow for Catalyst Comparison.

References

cost-benefit analysis of different synthetic methods for 4-Bromo-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-2,3-difluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its efficient and cost-effective production is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative cost-benefit analysis of two potential synthetic routes to this compound, based on analogous, well-documented reactions. Detailed experimental protocols for these related syntheses are provided to offer practical insights for laboratory and process development.

Executive Summary

Two primary synthetic strategies for the preparation of this compound are explored:

  • Route 1: Lithiation of 1,4-dibromo-2,3-difluorobenzene followed by carboxylation. This method offers a potentially high-yield, one-pot synthesis.

  • Route 2: Oxidation of 4-bromo-2,3-difluorotoluene. This classical approach utilizes a strong oxidizing agent to convert the methyl group to a carboxylic acid.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two proposed synthetic routes. It is important to note that the yields are based on analogous reactions and may vary for the synthesis of this compound. The cost analysis is based on currently available pricing for the necessary reagents and starting materials.

ParameterRoute 1: LithiationRoute 2: Oxidation
Starting Material 1,4-dibromo-2,3-difluorobenzene4-bromo-2,3-difluorotoluene
Key Reagents n-Butyllithium, Dry Ice (CO2)Potassium Permanganate
Estimated Yield Potentially high (based on analogous reactions, ~97%)Moderate (based on analogous reactions, ~73%)
Reaction Time ~3-4 hours~3-4 hours
Purification Acid-base extraction, recrystallizationFiltration, acid-base extraction, recrystallization
Estimated Cost per Gram of Product Dependent on starting material costDependent on starting material cost
Safety Considerations Pyrophoric and moisture-sensitive reagents (n-BuLi)Strong oxidizing agent (KMnO4), potential for exothermic reaction
Environmental Impact Use of organic solventsUse of a heavy metal-based oxidizing agent

Experimental Protocols

The following are detailed experimental protocols for analogous reactions that form the basis of this comparative analysis.

Route 1: Lithiation of a Dibromodifluorobenzene Precursor (Analogous to the synthesis of 4-bromo-2,5-difluorobenzoic acid)

This protocol is adapted from the synthesis of 4-bromo-2,5-difluorobenzoic acid from 1,4-dibromo-2,5-difluorobenzene.[1]

Materials:

  • 1,4-dibromo-2,3-difluorobenzene

  • n-Butyllithium (in hexanes)

  • Dry Ice (solid carbon dioxide)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • To a solution of 1,4-dibromo-2,3-difluorobenzene in anhydrous diethyl ether at -78 °C under an inert atmosphere, slowly add a solution of n-butyllithium in hexanes.

  • Stir the resulting mixture at -78 °C for 2 hours.

  • Add crushed dry ice to the reaction mixture in portions.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water.

  • Extract the product into a saturated aqueous solution of sodium bicarbonate.

  • Wash the aqueous layer with dichloromethane.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Route 2: Oxidation of a Bromodifluorotoluene Precursor (Analogous to the synthesis of 4-Bromo-2-fluorobenzoic acid)

This protocol is adapted from the synthesis of 4-Bromo-2-fluorobenzoic acid from 1-bromo-2-fluoro-4-methylbenzene.[2]

Materials:

  • 4-bromo-2,3-difluorotoluene

  • Potassium permanganate

  • Pyridine

  • Water

  • 3 N Sodium hydroxide

  • 6 N Hydrochloric acid

  • Diatomaceous earth

Procedure:

  • To a mixture of pyridine and water, add 4-bromo-2,3-difluorotoluene.

  • Heat the mixture to 90 °C.

  • Slowly add potassium permanganate to the heated mixture.

  • Stir the reaction mixture at 90 °C for 3 hours.

  • Cool the reaction to room temperature and filter through diatomaceous earth.

  • Wash the filter cake with 3 N sodium hydroxide and water.

  • Remove pyridine from the filtrate under reduced pressure.

  • Acidify the residue with 6 N hydrochloric acid to a pH of 2 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the final product.

Visualization of Synthetic Pathways

The following diagrams illustrate the two proposed synthetic routes for this compound.

Synthetic_Pathway_1 start1 1,4-dibromo-2,3-difluorobenzene intermediate1 Lithium-halogen exchange start1->intermediate1 reagent1 + n-BuLi -78 °C, Ether intermediate2 Carboxylation intermediate1->intermediate2 reagent2 + CO2 (Dry Ice) -78 °C to RT end1 This compound intermediate2->end1

Synthetic Pathway 1: Lithiation Route.

Synthetic_Pathway_2 start2 4-bromo-2,3-difluorotoluene intermediate3 Oxidation start2->intermediate3 reagent3 + KMnO4 Pyridine/Water, 90 °C end2 This compound intermediate3->end2

Synthetic Pathway 2: Oxidation Route.

Cost-Benefit Analysis

Route 1: Lithiation

  • Benefits: This route has the potential for a very high yield, as demonstrated by the analogous synthesis of 4-bromo-2,5-difluorobenzoic acid (97% yield).[1] A high yield would significantly lower the cost per gram of the final product. The reaction is also a one-pot synthesis, which can be more efficient in terms of time and resources.

  • Costs and Drawbacks: The primary cost is associated with the starting material, 1,4-dibromo-2,3-difluorobenzene, for which pricing can be variable. The use of n-butyllithium requires strict anhydrous and inert atmosphere conditions, which can add to the operational complexity and cost. n-Butyllithium is also pyrophoric, posing a significant safety hazard that requires specialized handling procedures.

Route 2: Oxidation

  • Benefits: This method employs relatively inexpensive and readily available reagents like potassium permanganate. The reaction conditions are less stringent than the lithiation route, not requiring an inert atmosphere.

  • Costs and Drawbacks: The yield for this type of oxidation is typically moderate. The analogous synthesis of 4-Bromo-2-fluorobenzoic acid reports a yield of 73%.[2] The cost-effectiveness of this route is highly dependent on the price of the starting material, 4-bromo-2,3-difluorotoluene. The use of potassium permanganate, a strong oxidizing agent, can lead to over-oxidation and the formation of byproducts, potentially complicating purification and lowering the overall yield. Environmentally, the disposal of manganese dioxide waste is a consideration.

Conclusion

Both the lithiation and oxidation routes present viable pathways for the synthesis of this compound.

  • The lithiation route is likely to be favored when a high yield is the primary objective and the necessary infrastructure for handling pyrophoric reagents is in place. The economic viability of this route is heavily tied to the cost of 1,4-dibromo-2,3-difluorobenzene.

  • The oxidation route may be a more practical choice for smaller-scale syntheses or when the cost and availability of 4-bromo-2,3-difluorotoluene are favorable. Its simpler experimental setup is also an advantage.

For industrial-scale production, a thorough cost analysis of the starting materials and a pilot-scale optimization of both routes would be necessary to determine the most economically advantageous method. Further research into direct, high-yield synthetic methods for this compound is warranted to improve the efficiency and cost-effectiveness of its production.

References

validating the structure of novel compounds synthesized from 4-Bromo-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis, structural validation, and performance comparison of novel compounds derived from 4-bromo-2,3-difluorobenzoic acid. Given the utility of fluorinated benzoic acids in medicinal chemistry, this document establishes a systematic approach to characterizing new chemical entities, using a hypothetical novel compound as a case study and comparing it against a close structural analog.

Synthesis of a Novel Compound and a Structural Analog

A common and versatile method for derivatizing carboxylic acids is through amide bond formation. This section outlines the synthesis of a hypothetical novel compound, 4-Bromo-N-cyclopropyl-2,3-difluorobenzamide (Compound A) , from the title precursor. For comparative purposes, the synthesis of a structural isomer, 4-Bromo-N-cyclopropyl-2,5-difluorobenzamide (Compound B) , is also considered.

The general synthetic workflow involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution with the desired amine. A common method utilizes a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products A This compound (Precursor for Compound A) D 1. EDC, HOBt 2. DIPEA, DMF A->D B 4-Bromo-2,5-difluorobenzoic Acid (Precursor for Compound B) B->D C Cyclopropylamine C->D E Compound A: 4-Bromo-N-cyclopropyl-2,3-difluorobenzamide D->E F Compound B: 4-Bromo-N-cyclopropyl-2,5-difluorobenzamide D->F

General workflow for the synthesis of target compounds.

Structural Validation Workflow

The unambiguous determination of a novel compound's structure is critical. A multi-faceted analytical approach is required to confirm the identity, purity, and molecular structure of the synthesized compounds. This involves a combination of chromatographic and spectroscopic techniques.

G Start Synthesized Crude Product (e.g., Compound A) Purity Purity Assessment (HPLC) Start->Purity Mass Mass Verification (HRMS) Purity->Mass Structure Structural Elucidation (NMR: 1H, 13C, 19F) Mass->Structure Confirm Definitive Structure (X-ray Crystallography) Structure->Confirm Final Validated Structure Confirm->Final

Workflow for the structural validation of novel compounds.

Comparative Analytical Data

This section presents the hypothetical, yet realistic, analytical data for Compound A and its structural isomer, Compound B . Such tables are essential for a direct comparison of their physicochemical properties.

Table 1: Purity and Mass Data
Compound IDMolecular FormulaMolecular Weight ( g/mol )Purity (HPLC, %)Observed Mass [M+H]⁺ (HRMS)
Compound A C₁₀H₈BrF₂NO275.08>98%275.9870
Compound B C₁₀H₈BrF₂NO275.08>99%275.9872
Table 2: Comparative NMR Spectral Data (Hypothetical)

Chemical shifts (δ) are reported in ppm. Multiplicity is denoted as: s (singlet), d (doublet), t (triplet), m (multiplet).

NucleusCompound A (in CDCl₃)Compound B (in CDCl₃)
¹H NMR δ 7.85 (m, 1H), 7.20 (m, 1H), 6.50 (br s, 1H, NH), 2.90 (m, 1H), 0.95 (m, 2H), 0.70 (m, 2H)δ 7.95 (dd, 1H), 7.40 (dd, 1H), 6.45 (br s, 1H, NH), 2.92 (m, 1H), 0.93 (m, 2H), 0.68 (m, 2H)
¹³C NMR δ 162.5, 152.0 (dd), 148.5 (dd), 128.0, 125.5, 115.0, 23.5, 7.0δ 163.0, 158.0 (dd), 155.5 (dd), 118.0, 116.0, 112.0, 23.8, 7.2
¹⁹F NMR δ -135.0, -145.5δ -118.0, -125.0

Performance Comparison: Biological Activity

To evaluate their potential as therapeutic agents, novel compounds are screened against biological targets. Drawing inspiration from related structures, we hypothesize a screening against the voltage-gated sodium channel NaV1.7 , a key target in pain signaling.[1][2]

Table 3: Hypothetical In Vitro Activity against NaV1.7
Compound IDTargetAssay TypeIC₅₀ (nM)
Compound A Human NaV1.7Electrophysiology150
Compound B Human NaV1.7Electrophysiology210
Reference Drug Known NaV1.7 BlockerElectrophysiology50
NaV1.7 Signaling Pathway in Nociception

The NaV1.7 channel is preferentially expressed in peripheral sensory neurons and acts as an amplifier for pain signals.[3][4] An inhibitor of this channel would block the propagation of the action potential, thereby preventing the pain signal from reaching the central nervous system.

G cluster_pathway Nociceptive Neuron Stimulus Noxious Stimulus (e.g., Heat, Pressure) Receptor Nociceptor Activation Stimulus->Receptor Depolarization Membrane Depolarization Receptor->Depolarization Nav17 NaV1.7 Channel Opens (Threshold Amplifier) ActionPotential Action Potential Propagation Nav17->ActionPotential initiates Depolarization->Nav17 opens CNS Signal to CNS (Pain Perception) ActionPotential->CNS Blocker Compound A / B (NaV1.7 Blocker) Blocker->Nav17

References

Assessing the Environmental Footprint of 4-Bromo-2,3-difluorobenzoic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates like 4-Bromo-2,3-difluorobenzoic acid is a critical process. This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on assessing their environmental impact. By examining experimental data and applying green chemistry principles, this document aims to inform the selection of more sustainable synthetic strategies.

Two primary pathways for the synthesis of this compound are prevalent: the oxidation of a substituted toluene and the carboxylation of an aryl halide. This guide will delve into the specifics of each route, presenting detailed experimental protocols and a quantitative comparison of their environmental performance.

Comparison of Synthetic Routes

The following table summarizes the key environmental and efficiency metrics for the two main synthetic pathways to this compound.

MetricRoute 1: Oxidation of 4-bromo-2,3-difluorotoluene Route 2: Carboxylation of 1-bromo-2,3-difluorobenzene Alternative "Green" Route: Mechanochemical Carboxylation
Starting Material 4-bromo-2,3-difluorotoluene1-bromo-2,3-difluorobenzene1-bromo-2,3-difluorobenzene
Key Reagents Potassium permanganate (KMnO4), Water, Hydrochloric Acid (HCl)Magnesium (Mg) or n-Butyllithium (n-BuLi), Dry Ice (solid CO2), Diethyl ether or THF, Hydrochloric Acid (HCl)Magnesium (Mg), Dry Ice (solid CO2), minimal THF
Typical Yield ~70-80%~80-90%~90-95%
Environmental Factor (E-Factor) High (significant inorganic waste from MnO2)Moderate (solvent waste, magnesium salts)Low (minimal solvent waste)
Key Byproducts Manganese dioxide (MnO2), potassium chloride (KCl)Biphenyl derivatives, unreacted organometallic speciesMinimal biphenyl derivatives
Energy Consumption High (requires heating)Moderate (initial heating for Grignard, low temp for organolithium)Low (mechanical energy)
Safety Hazards Strong oxidizer, potential for runaway reactions.Highly flammable and moisture-sensitive reagents. Organolithium reagents are pyrophoric.Reduced risk due to minimal solvent use.

Experimental Protocols

Route 1: Oxidation of 4-bromo-2,3-difluorotoluene with Potassium Permanganate

This traditional method involves the strong oxidation of the methyl group of 4-bromo-2,3-difluorotoluene.

Materials:

  • 4-bromo-2,3-difluorotoluene

  • Potassium permanganate (KMnO4)

  • Water

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • A mixture of 4-bromo-2,3-difluorotoluene and water is heated to reflux.

  • Potassium permanganate is added portion-wise to the refluxing mixture. The reaction is highly exothermic and requires careful control of the addition rate.

  • The reaction mixture is refluxed for several hours until the purple color of the permanganate has disappeared.

  • After cooling, the excess potassium permanganate is quenched by the addition of sodium bisulfite.

  • The solid manganese dioxide byproduct is removed by filtration.

  • The filtrate is acidified with concentrated hydrochloric acid to precipitate the this compound.

  • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol/water.

Route 2: Carboxylation of 1-bromo-2,3-difluorobenzene via Grignard Reagent

This route involves the formation of an organometallic intermediate, which then reacts with carbon dioxide.

Materials:

  • 1-bromo-2,3-difluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl)

Procedure:

  • Magnesium turnings are placed in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • A small crystal of iodine is added to activate the magnesium.

  • A solution of 1-bromo-2,3-difluorobenzene in anhydrous diethyl ether is added slowly to initiate the formation of the Grignard reagent. The reaction is typically initiated with gentle heating.

  • Once the reaction starts, the remaining solution of the aryl bromide is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • The Grignard reagent is then slowly poured onto an excess of crushed dry ice.

  • After the excess carbon dioxide has sublimed, the reaction mixture is quenched with dilute hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Purification is typically achieved by recrystallization.

Visualizing the Synthesis and Environmental Impact

To better understand the workflows and their environmental implications, the following diagrams are provided.

cluster_oxidation Route 1: Oxidation Start_Ox 4-bromo-2,3- difluorotoluene Reagent_Ox KMnO4, H2O, Heat Start_Ox->Reagent_Ox Oxidation Product_Ox 4-Bromo-2,3- difluorobenzoic acid Reagent_Ox->Product_Ox Waste_Ox MnO2 Waste Reagent_Ox->Waste_Ox

Diagram 1. Workflow for the oxidation of 4-bromo-2,3-difluorotoluene.

cluster_carboxylation Route 2: Carboxylation Start_Carbox 1-bromo-2,3- difluorobenzene Reagent_Carbox1 Mg or n-BuLi, Anhydrous Ether/THF Start_Carbox->Reagent_Carbox1 Formation Intermediate Organometallic Intermediate Reagent_Carbox1->Intermediate Waste_Carbox Solvent & Salt Waste Reagent_Carbox1->Waste_Carbox Reagent_Carbox2 1. CO2 (Dry Ice) 2. HCl (aq) Intermediate->Reagent_Carbox2 Carboxylation Product_Carbox 4-Bromo-2,3- difluorobenzoic acid Reagent_Carbox2->Product_Carbox Reagent_Carbox2->Waste_Carbox

Diagram 2. Workflow for the carboxylation of 1-bromo-2,3-difluorobenzene.

Discussion of Environmental Impacts

Route 1: Oxidation

The primary environmental drawback of the potassium permanganate oxidation route is the generation of a large amount of manganese dioxide (MnO2) waste. For every mole of product, several moles of KMnO4 are consumed, leading to a high E-factor. While MnO2 itself has relatively low toxicity, its disposal in large quantities can be problematic. The use of strong acids for workup also contributes to the waste stream. Furthermore, the reaction is often conducted at elevated temperatures, increasing energy consumption.

Route 2: Carboxylation

The carboxylation route, particularly via a Grignard reagent, generally offers a better atom economy than the oxidation method. However, the extensive use of anhydrous organic solvents like diethyl ether or THF contributes significantly to the process's environmental impact. These solvents are volatile, flammable, and their disposal is a concern. Organolithium reagents, while often providing higher yields and faster reaction times, are pyrophoric and require stringent safety precautions. The workup also generates salt waste.

The Path Towards a Greener Synthesis

Recent advancements in green chemistry offer promising alternatives to these traditional methods. For the carboxylation route, the use of mechanochemistry (ball milling) to generate Grignard reagents has been shown to dramatically reduce the amount of solvent required, in some cases to near-catalytic amounts.[1] This approach not only lowers the E-factor but also enhances safety by minimizing the handling of large volumes of flammable solvents.

For the oxidation route, research into catalytic oxidation methods using more environmentally benign oxidants like hydrogen peroxide or even molecular oxygen, coupled with recyclable catalysts, presents a significant opportunity to reduce waste and improve the overall sustainability of the synthesis.[2][3]

Conclusion

While both the oxidation and carboxylation routes can effectively produce this compound, a careful assessment of their environmental impact is crucial for sustainable chemical manufacturing. The carboxylation route, especially when coupled with modern techniques like mechanochemistry to reduce solvent usage, currently presents a more environmentally favorable option compared to the high-waste generating permanganate oxidation. Continued research into catalytic oxidation systems holds the key to developing an even greener synthesis of this important chemical intermediate. Researchers and drug development professionals are encouraged to consider these environmental factors alongside traditional metrics like yield and cost when selecting a synthetic pathway.

References

A Comparative Guide to Reactions Involving 4-Bromo-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate starting materials is critical. This guide provides a comparative analysis of 4-Bromo-2,3-difluorobenzoic acid, offering insights into its reactivity and performance in key organic reactions compared to its isomers and other related compounds. The information is intended to assist in making informed decisions for synthetic strategies.

Reactivity and Acidity of Brominated Benzoic Acid Isomers

The position of halogen and fluorine substituents on the benzoic acid ring significantly influences the molecule's acidity and reactivity. The acidity, measured by the pKa value, is a key indicator of the electronic environment of the carboxyl group. Electron-withdrawing groups, such as bromine and fluorine, generally increase acidity by stabilizing the conjugate base.

Table 1: Acidity of Brominated Benzoic Acid Isomers

CompoundpKa in Water at 25°C
Benzoic Acid4.20[1]
2-Bromobenzoic Acid (ortho)2.85[1]
3-Bromobenzoic Acid (meta)3.86[1]
4-Bromobenzoic Acid (para)3.97[1]

Note: This data is for brominated benzoic acids and serves as a reference for understanding the electronic effects of substituents.

The presence of two electron-withdrawing fluorine atoms in addition to the bromine atom in this compound is expected to further increase its acidity compared to the monobrominated analogs.

G Factors Influencing Reactivity of Substituted Benzoic Acids A Substituent Effects B Electronic Effects (Inductive and Resonance) A->B C Steric Effects A->C D Acidity (pKa) B->D E Reactivity in Nucleophilic Substitution B->E F Reactivity in Electrophilic Substitution B->F C->D C->E

Caption: Key factors influencing the chemical reactivity of substituted benzoic acids.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in modern organic synthesis. The reactivity of aryl halides in these reactions is a critical factor for successful bond formation. This compound is a valuable building block in this context, serving as a precursor for a variety of more complex molecules.

While direct, side-by-side benchmark studies for this compound against its isomers in Suzuki couplings are not extensively documented in the provided search results, a compilation of successful reaction conditions from various sources can offer a comparative perspective. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing these reactions.

Table 2: Examples of Suzuki-Miyaura Coupling Conditions for Brominated Aromatic Acids

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventYield
4-Amino-3-bromobenzoic acidArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/WaterNot specified[2]
4-Bromopyrrole-2-carboxylatesArylboronic acidsNot specifiedNot specifiedNot specifiedModerate to excellent[3]
Bromo-naphthalene scaffoldVariousNot specifiedNot specifiedNot specifiedNot specified[4]

Note: This table presents examples of Suzuki couplings with various brominated aromatic compounds to illustrate typical reaction conditions. Yields are highly substrate-dependent.

The general order of reactivity for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl.[5] This principle is important when designing selective cross-coupling reactions with dihalogenated substrates.[5] For this compound, the carbon-bromine bond is the reactive site for standard palladium-catalyzed cross-coupling reactions.

G General Workflow for Suzuki-Miyaura Cross-Coupling A Reactant Preparation (Aryl Halide, Boronic Acid, Base) B Inert Atmosphere (e.g., Argon, Nitrogen) A->B C Solvent Addition (Degassed) B->C D Catalyst Addition (e.g., Pd(PPh3)4) C->D E Reaction Heating and Stirring D->E F Workup and Extraction E->F G Purification (e.g., Column Chromatography) F->G

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

For the successful application of this compound in synthesis, detailed experimental protocols are essential. Below is a representative protocol for a Suzuki-Miyaura coupling reaction, adapted from procedures for similar substrates.[2]

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • This compound (or other aryl bromide) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl bromide, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Applications in the Synthesis of Bioactive Molecules

This compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds. For example, it is used to prepare quinolonecarboxylic acid derivatives with antibiotic properties and anthranilic diamides as insecticides.[6] The specific substitution pattern of the fluorinated and brominated benzoic acid is often crucial for the biological activity of the final product.

G Synthetic Utility of this compound A This compound B Cross-Coupling Reactions (e.g., Suzuki) A->B C Amide Coupling A->C D Esterification A->D E Bioactive Molecules B->E C->E D->E F Pharmaceuticals E->F G Agrochemicals E->G

Caption: Synthetic pathways from this compound to bioactive compounds.

References

Performance of 4-Bromo-2,3-difluorobenzoic Acid in Key Organic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the strategic functionalization of aromatic compounds is a cornerstone of innovation. Halogenated benzoic acids, particularly those bearing bromine and fluorine atoms, serve as versatile building blocks for the synthesis of complex molecular architectures. This guide provides a comprehensive comparison of the performance of 4-Bromo-2,3-difluorobenzoic acid in three pivotal reaction types: Suzuki-Miyaura coupling, Sonogashira coupling, and amide bond formation. Its reactivity is benchmarked against structurally similar isomers, 4-bromo-3-fluorobenzoic acid and 4-bromo-2,5-difluorobenzoic acid, offering researchers and drug development professionals objective data to inform their synthetic strategies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. The reactivity of the aryl bromide in this palladium-catalyzed reaction is influenced by electronic and steric factors. While direct comparative studies between the three isomers are limited, existing data for related bromobenzoic acids provide a baseline for expected performance. Generally, electron-withdrawing fluorine substituents can enhance the reactivity of the aryl bromide towards oxidative addition, a key step in the catalytic cycle.

Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
4-Bromobenzoic acidPhenylboronic acidAd-L-PdCl₂⊂dmβ-CD (0.5 mol%)H₂O/CH₃OH (3:1)Na₂CO₃RT2>98[1]
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)H₂OK₂CO₃RT1.596[2]
4-Amino-3-bromobenzoic acidArylboronic acidPd(PPh₃)₄ (3-5 mol%)1,4-Dioxane/H₂O (4:1)K₂CO₃10012-24~85[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

  • To a flame-dried reaction vessel, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Bromide This compound or Isomer Product Biaryl Product Aryl_Bromide->Product Suzuki-Miyaura Coupling Boronic_Acid Arylboronic Acid Boronic_Acid->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation for accessing alkynylated aromatic compounds. The reactivity of the aryl bromide follows the general trend I > Br > Cl. The presence of electron-withdrawing fluorine atoms on the aromatic ring of this compound is expected to enhance its reactivity in this coupling reaction.

Table 2: Comparison of Reaction Parameters for Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-2,1,3-benzothiadiazole derivativeTerminal alkynePd(PPh₃)₂Cl₂ (1-5 mol%), CuI (2-10 mol%)THF, Toluene, or DMFEt₃N or i-Pr₂NHRT - 80-High[4]
4-bromo-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ (1.5 mol%), XPhos (3 mol%)DMFCs₂CO₃100-98 (conversion)[5]

Note: Specific comparative data for this compound and its isomers is not available in the provided search results. The data reflects general conditions for Sonogashira couplings of related bromo-aromatic compounds.

Experimental Protocol: General Procedure for Sonogashira Coupling [4]

  • To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add the aryl bromide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Bromide This compound or Isomer Product Alkynylated Product Aryl_Bromide->Product Sonogashira Coupling Alkyne Terminal Alkyne Alkyne->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Catalyst->Product Base Amine Base (e.g., Et₃N) Base->Product Solvent Anhydrous Solvent (e.g., THF) Solvent->Product

Sonogashira Coupling Workflow

Amide Bond Formation

Amide bond formation is one of the most fundamental transformations in organic synthesis, particularly in the construction of pharmaceuticals. The reaction typically involves the activation of the carboxylic acid followed by reaction with an amine. The electronic properties of the benzoic acid can influence the ease of activation and the subsequent nucleophilic attack by the amine.

Table 3: Comparison of Reagents for Amide Bond Formation

Carboxylic AcidAmineCoupling Reagent/MethodSolventBaseYield (%)Reference
4-Fluorobenzoic acid derivativeAniline derivativeNa₂CO₃ solution-Na₂CO₃-[6]
Benzoic acidBenzylamineDIC-HOPONMP/Water-High[7]
4-bromo-2,5-difluorobenzoic acidMethanesulfonamideEDC·HCl, DMAPCH₂Cl₂--[8]

Note: Direct comparative yield data for the three isomers is not available in the search results. The table highlights common reagents and conditions for amide synthesis with related benzoic acids.

Experimental Protocol: General Procedure for Amide Bond Formation using a Coupling Reagent

  • Dissolve the carboxylic acid (1.0 equiv.) in a suitable solvent (e.g., DMF or CH₂Cl₂).

  • Add the coupling reagent (e.g., EDC·HCl, 1.1-1.5 equiv.) and, if necessary, an additive (e.g., HOBt, 1.1 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add the amine (1.0-1.2 equiv.) and a base (e.g., DIPEA, 2.0-3.0 equiv.).

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.

  • Perform an aqueous workup to remove the coupling byproducts and excess reagents.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the amide product by column chromatography or recrystallization.

Amide_Bond_Formation cluster_reactants Reactants cluster_conditions Reaction Conditions Carboxylic_Acid This compound or Isomer Product Amide Product Carboxylic_Acid->Product Amide Bond Formation Amine Amine Amine->Product Coupling_Reagent Coupling Reagent (e.g., EDC·HCl) Coupling_Reagent->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Amide Bond Formation Workflow

Applications in Signaling Pathways

Derivatives of bromo- and fluoro-substituted benzoic acids are pivotal intermediates in the synthesis of a wide array of biologically active molecules. Understanding the signaling pathways targeted by these molecules is crucial for drug development professionals.

  • Oncology: 4-Bromo-2-fluorobenzoic acid is a key starting material for the synthesis of Venclexta (Venetoclax), a BCL-2 inhibitor that induces apoptosis in cancer cells.[9] This highlights its role in targeting intrinsic apoptosis pathways.

  • Metabolic Diseases: 3-Bromo-4-fluorobenzoic acid is utilized in the synthesis of potent PTP-MEG2 inhibitors, which are of interest for the treatment of type 2 diabetes. This implicates its derivatives in the regulation of insulin signaling pathways.

  • Neurodegenerative Diseases: 4-Bromo-2,5-difluorobenzoic acid has shown potential in the development of treatments for central nervous system disorders, including Alzheimer's disease, suggesting a role for its derivatives in modulating neuronal signaling pathways.[8]

  • Infectious Diseases: this compound serves as an intermediate in the preparation of quinolonecarboxylic acid derivatives, which act as antibiotics by inhibiting bacterial DNA gyrase and topoisomerase IV.

Signaling_Pathways cluster_oncology Oncology cluster_metabolic Metabolic Diseases cluster_neuro Neurodegenerative Diseases Venetoclax Venetoclax (from 4-Bromo-2-fluorobenzoic acid) BCL2 BCL-2 Venetoclax->BCL2 inhibits Apoptosis Apoptosis BCL2->Apoptosis inhibits PTPMEG2_Inhibitor PTP-MEG2 Inhibitor (from 3-Bromo-4-fluorobenzoic acid) PTPMEG2 PTP-MEG2 PTPMEG2_Inhibitor->PTPMEG2 inhibits Insulin_Signaling Insulin Signaling PTPMEG2->Insulin_Signaling negatively regulates CNS_Drug CNS Drug Candidate (from 4-Bromo-2,5-difluorobenzoic acid) Neuronal_Targets Neuronal Targets CNS_Drug->Neuronal_Targets modulates Neuronal_Function Improved Neuronal Function Neuronal_Targets->Neuronal_Function

Involvement in Biological Pathways

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-2,3-difluorobenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 4-Bromo-2,3-difluorobenzoic acid (CAS Number: 194804-91-6), ensuring the protection of personnel and the environment.

Essential Safety and Handling Information

This compound is a solid compound that presents several hazards. It is harmful if swallowed and causes skin, eye, and respiratory irritation. Adherence to strict safety protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
CAS Number 194804-91-6
Molecular Formula C₇H₃BrF₂O₂
Molecular Weight 237.00 g/mol
Appearance Solid
Melting Point 196-198 °C
Boiling Point 288 °C
Density 1.872 g/cm³

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated aromatic carboxylic acid, it requires specialized disposal methods.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Clearly label the waste container with the chemical name: "this compound" and the associated hazard symbols.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.

    • Ensure the container is kept closed when not in use.

  • Contacting a Licensed Waste Disposal Service:

    • The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal company.

    • Provide the disposal company with a complete Safety Data Sheet (SDS) for the chemical to ensure they can handle it appropriately.

  • Incineration (to be performed by the licensed disposal service):

    • A common and effective method for the destruction of halogenated organic compounds is high-temperature incineration.

    • It is often recommended to dissolve or mix the material with a combustible solvent to facilitate complete combustion in a chemical incinerator equipped with an afterburner and scrubber. This process helps to neutralize the hazardous acidic gases (such as hydrogen bromide and hydrogen fluoride) that may be produced during combustion.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing papers, and empty containers, should be treated as hazardous waste.

    • These materials should be placed in a sealed bag or container and disposed of along with the chemical waste.

Important Considerations:

  • Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal environmental regulations. Consult your institution's EHS office for specific guidance.

  • Thermal Decomposition: The thermal decomposition of brominated and fluorinated aromatic compounds can potentially generate highly toxic byproducts, including polybrominated/fluorinated dibenzodioxins and dibenzofurans. Therefore, controlled incineration in a specialized facility is paramount.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_disposal Disposal Process cluster_final Final Steps start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate label_waste Label Container Clearly with Chemical Name & Hazards segregate->label_waste contact_ehs Consult Institutional EHS for Specific Procedures label_waste->contact_ehs licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Service contact_ehs->licensed_disposal incineration High-Temperature Incineration (Performed by Disposal Service) licensed_disposal->incineration decontamination Decontaminate Work Area and Dispose of Contaminated PPE incineration->decontamination documentation Complete Waste Disposal Documentation decontamination->documentation end End of Process documentation->end

Caption: Logical workflow for the safe disposal of this compound.

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